2-(Chloromethyl)-4-methylpyridine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)-4-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPINNMMCXODOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602011 | |
| Record name | 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71670-71-8 | |
| Record name | 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-4-methylpyridine hydrochloride
Foreword: The Strategic Importance of Chlorinated Pyridine Intermediates in Modern Drug Discovery
In the landscape of pharmaceutical development and fine chemical synthesis, the utility of a chemical intermediate is judged by its reactivity, versatility, and the efficiency with which it can be incorporated into complex molecular scaffolds. 2-(Chloromethyl)-4-methylpyridine hydrochloride (CAS No. 71670-71-8) belongs to a critical class of building blocks whose value is rooted in the inherent reactivity of the chloromethyl group, a potent electrophile, strategically positioned on a pyridine ring.[1] This hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, making it a reliable reagent for researchers and process chemists.[1]
This guide provides a comprehensive overview of the known physical and chemical properties of this compound. As specific experimental data for this exact compound is not extensively available in public literature, we will leverage data from closely related and well-characterized analogs to provide a scientifically grounded perspective. This comparative approach allows us to infer expected properties and understand the structure-property relationships that govern the utility of this important synthetic intermediate.
Core Molecular and Physical Properties
This compound is a bifunctional molecule featuring a reactive chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. The hydrochloride salt form is crucial for its stability and shelf-life.[1]
| Property | Value | Source(s) |
| CAS Number | 71670-71-8 | [2] |
| Molecular Formula | C₇H₉Cl₂N | [2] |
| Molecular Weight | 178.06 g/mol | [2] |
| Canonical SMILES | CC1=CC(=NC=C1)CCl.Cl | [2] |
| InChI Key | ZEPINNMMCXODOY-UHFFFAOYSA-N | [2] |
Comparative Physical Properties of Related Analogs
To establish a reasonable expectation for the physical properties of the title compound, the following table summarizes data from structurally similar chloromethylpyridine hydrochlorides. The melting point, a key indicator of purity and lattice energy, generally falls within the 120-175 °C range for these types of compounds.[1][3] The presence of the hydrochloride salt significantly enhances aqueous solubility compared to the corresponding free bases, a critical factor for various reaction conditions and formulation studies.[1]
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Aqueous Solubility | Source(s) |
| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 164.03 | 120-124 | White to pale brown crystalline solid | ≥ 10 g/100 mL at 22°C | [3] |
| 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 | 164.03 | 166-173 | Yellow to orange fine crystalline powder | 750 g/L at 20°C | [3] |
| 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | 86604-75-3 | 222.11 | 128-131 | White to off-white powder | Soluble in water | [4] |
Based on this comparative data, it is anticipated that this compound presents as a white to off-white crystalline solid with good solubility in water and polar organic solvents like methanol and DMSO.
Spectroscopic Characterization: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the methyl (-CH₃) protons. For the related 2-(chloromethyl)pyridine hydrochloride in CDCl₃, the key chemical shifts are observed around 8.8 ppm (d), 8.5 ppm (d), 8.1 ppm (t), 7.9 ppm (t) for the pyridine protons and a characteristic singlet at 5.2 ppm for the -CH₂Cl protons.[5] For our title compound, we would anticipate a similar pattern for the pyridine and chloromethyl protons, with an additional singlet for the 4-methyl group, likely appearing in the 2.3-2.5 ppm range.
¹³C NMR: The carbon NMR would provide information on the carbon skeleton. For 4-(chloromethyl)pyridine hydrochloride, signals are observed around 150 ppm, 142 ppm, and 125 ppm for the aromatic carbons, and a signal for the chloromethyl carbon appears around 44 ppm.[6][7] A similar pattern is expected for the title compound, with an additional signal for the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying functional groups. Key expected absorptions would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching vibrations characteristic of the pyridine ring (typically in the 1600-1400 cm⁻¹ region), and C-Cl stretching vibrations.[8]
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the free base (C₇H₈ClN) at m/z ≈ 141.6, with a characteristic isotopic pattern due to the presence of chlorine.[5]
Synthesis and Reactivity: A Versatile Chemical Intermediate
This compound is a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[9][10] Its utility stems from the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions.
General Synthetic Protocol
While a specific protocol for this compound is not detailed in the literature, a general and robust method can be adapted from the synthesis of its analogs.[11][12] The synthesis typically involves a multi-step process starting from 2-methylpyridine (also known as 2-picoline).
Expertise & Causality: The choice of a multi-step synthesis via an N-oxide intermediate is a common strategy in pyridine chemistry. The N-oxide activates the pyridine ring for subsequent reactions and facilitates the functionalization of the methyl group, which is otherwise relatively unreactive. The final chlorination with thionyl chloride is a standard and high-yielding method for converting primary alcohols to alkyl chlorides.
Step-by-Step Methodology (Generalized):
-
N-Oxide Formation: 2-Methylpyridine is oxidized to 2-methylpyridine N-oxide. This is typically achieved by reacting 2-methylpyridine with an oxidizing agent like hydrogen peroxide in the presence of acetic acid. The reaction temperature is controlled, often between 70-80°C, for 10-14 hours.[11][12]
-
Rearrangement and Acetoxylation: The 2-methylpyridine N-oxide is reacted with acetic anhydride or glacial acetic acid, which leads to a rearrangement and formation of 2-(acetoxymethyl)pyridine.[11]
-
Hydrolysis: The acetate ester is then hydrolyzed to the corresponding alcohol, 2-pyridinemethanol, typically under basic conditions using an aqueous solution of sodium hydroxide or potassium hydroxide.[11]
-
Chlorination and Salt Formation: The crucial final step involves the reaction of the 2-pyridinemethanol derivative with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction not only replaces the hydroxyl group with a chlorine atom but also generates HCl in situ, which protonates the pyridine nitrogen to form the final hydrochloride salt. The product is often isolated by filtration after precipitation from a suitable solvent.[11][12]
Trustworthiness & Self-Validation: Throughout this synthetic sequence, progress can be monitored by thin-layer chromatography (TLC). The identity and purity of the final product should be confirmed by the spectroscopic methods outlined in Section 2, and its melting point should be compared to the expected range for this class of compounds.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling. Although specific toxicity data is limited, related compounds are known to be irritants.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[13]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.
Conclusion and Future Outlook
This compound stands as a valuable and versatile intermediate for chemical synthesis. While a comprehensive dataset of its physical properties is not yet publicly available, a strong, scientifically-backed profile can be constructed through comparative analysis of its close structural analogs. Its significance lies in the strategic placement of a reactive chloromethyl group on a stable pyridine scaffold, enabling its use as a foundational building block in the synthesis of a wide array of complex molecules, including high-value active pharmaceutical ingredients. Further research into the specific applications and reaction optimization of this compound will undoubtedly continue to highlight its importance in both academic and industrial research.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
- 6. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) IR Spectrum [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 11. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 12. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 13. 2-CHLOROMETHYL-4-METHYLPYRIDINE CAS#: 38198-16-2 [amp.chemicalbook.com]
An In-depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine hydrochloride: Synthesis, Applications, and Safe Handling
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methylpyridine hydrochloride (CAS No. 71670-71-8), a pivotal heterocyclic building block in modern organic synthesis. Addressed to an audience of researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, details validated synthetic protocols with mechanistic insights, and explores its applications as a reactive intermediate. Furthermore, it outlines critical safety, handling, and analytical characterization procedures to ensure its effective and safe utilization in a laboratory setting. The synthesis section provides a detailed, step-by-step protocol for the conversion of (4-methyl-pyridin-2-yl)-methanol using thionyl chloride, a widely adopted and efficient method.
A note on Chemical Abstract Service (CAS) Number: The topic specifies CAS 1007-47-2. However, extensive database cross-referencing indicates that this number is not commonly associated with the specified compound. The predominant and authoritative CAS number for this compound is 71670-71-8 , which will be used as the primary identifier in this guide.[1][2]
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative that serves as a highly versatile reagent. The presence of a reactive chloromethyl group at the 2-position makes it an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of the 4-methyl-pyridin-2-yl-methyl moiety into a wide array of molecular scaffolds. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 71670-71-8 | [1][2] |
| Molecular Formula | C₇H₈ClN · HCl (C₇H₉Cl₂N) | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | Not specified in available literature. Isomeric compounds have melting points in the range of 120-173 °C. | |
| Solubility | Soluble in water. | [3] |
| Synonyms | 2-(Chloromethyl)-4-methylpyridine, hydrochloride |[4] |
Synthesis and Mechanistic Insights
The most direct and widely cited method for synthesizing this compound is through the chlorination of its corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol.[5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient removal of byproducts.
Reaction Mechanism: The Role of Thionyl Chloride
The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classic Sₙi (Substitution Nucleophilic internal) reaction, often proceeding with retention of configuration. However, the presence of a base like pyridine can alter the mechanism to a standard Sₙ2 pathway.
-
Activation of Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride.
-
Chloride Ion Elimination: A chloride ion is displaced from the sulfur atom, forming a protonated alkyl chlorosulfite intermediate.
-
Proton Transfer: A base (such as pyridine, if added, or another alcohol molecule) removes the proton from the oxygen, yielding the alkyl chlorosulfite.
-
Nucleophilic Attack: The chloride ion, now a potent nucleophile, attacks the carbon atom bearing the chlorosulfite group. This attack proceeds from the backside (Sₙ2 mechanism), leading to an inversion of stereochemistry.
-
Product Formation: The reaction liberates sulfur dioxide (SO₂) and a chloride ion, forming the final alkyl chloride product. The gaseous nature of SO₂ and the formation of stable HCl help drive the reaction to completion.[6]
Validated Experimental Protocol
This protocol is adapted from established methodologies for the chlorination of pyridinemethanols.[5]
Objective: To synthesize this compound from (4-methyl-pyridin-2-yl)-methanol.
Materials:
-
(4-Methyl-pyridin-2-yl)-methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous (sufficient volume)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-methyl-pyridin-2-yl)-methanol (e.g., 3.33 mmol) in anhydrous dichloromethane (10 mL).
-
Reagent Addition: Carefully add thionyl chloride (e.g., 6.66 mmol, 2.0 eq) to the stirred solution. The addition may be exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 5-10 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.[5]
-
Work-up:
-
Allow the solution to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.[5]
-
Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. This step neutralizes the excess acid (HCl) generated.[5]
-
-
Purification:
-
Separate the organic layer.
-
Purify the crude product using silica gel column chromatography. Elute with ethyl acetate to isolate the 2-(Chloromethyl)-4-methylpyridine free base.[5]
-
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or acetone) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.[7]
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield for this type of reaction is typically high, often exceeding 70%.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(Chloromethyl)-4-methylpyridine HCl.
Applications in Research and Drug Development
The primary utility of this compound lies in its function as a reactive intermediate. The chloromethyl group is a potent alkylating agent, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles.[8]
Key Applications:
-
Pharmaceutical Synthesis: It serves as a crucial building block for creating more complex active pharmaceutical ingredients (APIs). By reacting with amines, thiols, alcohols, or other nucleophilic moieties on a parent molecule, it allows for the precise installation of the pyridylmethyl group, which can be critical for biological activity or for modifying pharmacokinetic properties.[8][9]
-
Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides.[9]
-
Material Science: The pyridine scaffold can be incorporated into polymers or other materials to confer specific properties, such as enhanced thermal stability or electrical conductivity.[3]
Role as a Reactive Intermediate
The diagram below illustrates the versatility of the compound in reacting with various nucleophiles to form new covalent bonds, a cornerstone of its utility in synthetic chemistry.
Caption: General reactivity of 2-(chloromethyl)-4-methylpyridine.
Analytical Characterization
Table 2: Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl (-CH₃) group protons, and a characteristic singlet for the chloromethyl (-CH₂Cl) group protons. The exact chemical shifts will depend on the solvent used.[10][11] |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the methyl carbon, and the chloromethyl carbon.[12] |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₇H₈ClN). |
| Infrared (IR) | Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C=C stretching of the pyridine ring, and a C-Cl stretching band. |
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to prevent exposure. It is classified as corrosive and can cause severe skin burns and eye damage, and may also cause respiratory irritation.[13]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |
(Note: Classifications are based on data for closely related chloromethylpyridine hydrochlorides and should be treated as representative.)[13][14][15]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[14]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat. Ensure full skin coverage.[16]
-
Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.[13]
-
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.[14]
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[16][17]
-
Containers: Keep containers tightly closed and store in the original packaging. The compound may be sensitive to air or moisture.[13][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents and alkalis.[16][17]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][16]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[16]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Conclusion
This compound (CAS 71670-71-8) is a valuable and reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility is centered on the electrophilic nature of the chloromethyl group, which allows for straightforward derivatization. Understanding the validated synthetic protocols, particularly the chlorination of the corresponding alcohol with thionyl chloride, is key to its efficient preparation. However, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the foundational technical knowledge for researchers and developers to utilize this versatile building block effectively and safely in their synthetic endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS#:71670-71-8 | this compound | Chemsrc [chemsrc.com]
- 3. cionpharma.com [cionpharma.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 10. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 11. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
2-(Chloromethyl)-4-methylpyridine hydrochloride molecular weight
An In-depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine hydrochloride: Synthesis, Properties, and Applications in Drug Development
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 71670-71-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, outlines a detailed synthetic protocol with mechanistic explanations, explores its reactivity and key applications, and provides essential safety and handling guidelines. The content is grounded in authoritative references to ensure scientific integrity and practical utility.
Introduction: A Versatile Pyridine Building Block
This compound is a substituted pyridine derivative that has garnered significant interest as a reactive intermediate. Its structure, featuring a reactive chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.
In the realm of drug discovery and development, functionalized pyridines are ubiquitous scaffolds found in numerous pharmacologically active agents. The chloromethyl group in the title compound serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the strategic introduction of the 4-methyl-2-pyridylmethyl moiety into target molecules, a common structural motif in various therapeutic agents. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its practical applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. While some specific experimental data for this compound is not extensively reported in peer-reviewed literature, a combination of data from chemical suppliers and comparative analysis with closely related analogs allows for a reliable characterization.
| Property | Value | Source(s) |
| Molecular Weight | 178.06 g/mol | [1][2] |
| Molecular Formula | C₇H₉Cl₂N | [1][2] |
| CAS Number | 71670-71-8 | [1][2] |
| Appearance | Typically a solid (inferred from related compounds) | [3] |
| Melting Point | Data not available; 2-(Chloromethyl)pyridine HCl melts at 120-124 °C | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [3] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons around 2.4 ppm, a singlet for the chloromethyl group (CH₂Cl) protons around 4.7-5.2 ppm, and distinct signals for the three aromatic protons on the pyridine ring. For the related 2-(Chloromethyl)pyridine hydrochloride, the chloromethyl protons appear at 5.25 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chloromethyl carbon would be expected in the 40-50 ppm range, while the methyl carbon would be around 15-20 ppm. The five carbons of the pyridine ring would appear in the aromatic region (120-160 ppm).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₈ClN) at m/z ≈ 141.6, with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol. This precursor can be synthesized from 2,4-lutidine (2,4-dimethylpyridine). The following represents a robust and commonly employed synthetic strategy.
Representative Synthetic Workflow
The overall transformation involves the selective oxidation of one methyl group of 2,4-lutidine, followed by chlorination. A more direct and high-yield method starts from the commercially available (4-methyl-pyridin-2-yl)-methanol.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a documented procedure for the synthesis of the free base, 2-(Chloromethyl)-4-methylpyridine.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (4-methyl-pyridin-2-yl)-methanol (1 equivalent) in dichloromethane (DCM).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (1.5 to 2 equivalents) to the suspension at 0 °C. The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting solid residue is this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product in high purity.
Mechanistic Rationale
The chlorination of an alcohol with thionyl chloride is a classic and efficient method. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with the involvement of the pyridine nitrogen, to yield the desired product and gaseous byproducts (SO₂ and HCl). The formation of the hydrochloride salt occurs in situ due to the generation of HCl during the reaction. This self-validating system ensures that the final product is the stable salt form.
Key Applications in Research and Drug Development
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles.
Caption: General reactivity of this compound.
Role as a Pharmaceutical Intermediate
Chloromethylpyridine derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[6] For instance, the structurally related 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is a key building block for the proton pump inhibitor omeprazole.[2] The this compound can be similarly used to synthesize novel drug candidates by reacting it with various nucleophiles, such as:
-
Thiols (R-SH): To form thioethers, a common linkage in many pharmaceuticals.
-
Amines (R-NH₂): To generate secondary amines, introducing a basic nitrogen center.
-
Alcohols (R-OH) and Phenols (Ar-OH): To create ether linkages.
-
Carboxylates (R-COO⁻): To form ester derivatives.
This versatility allows for the rapid generation of libraries of compounds for screening in drug discovery programs. The 4-methyl group can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule.
Use in Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound also serves as an intermediate in the synthesis of modern agrochemicals, such as herbicides and insecticides.[7] The pyridine core is a common feature in many potent crop protection agents.
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on safety data sheets for closely related compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.[3]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.[5]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. The material can typically be disposed of by a licensed chemical destruction plant.[5]
Conclusion
This compound, with a molecular weight of 178.06 g/mol , is a highly valuable and versatile reagent in organic synthesis. Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a key building block for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. The strategic use of this and related pyridine intermediates will undoubtedly continue to contribute to the discovery and development of novel therapeutic agents and other important chemical entities.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. cionpharma.com [cionpharma.com]
- 3. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride [cymitquimica.com]
- 4. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-4-(chloromethyl)pyridine hydrochloride | 117934-37-9 | Benchchem [benchchem.com]
- 7. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
2-(Chloromethyl)-4-methylpyridine hydrochloride spectral data (¹H NMR, ¹³C NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4-methylpyridine hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This compound is a key heterocyclic building block, and its purity and identity are paramount for the successful synthesis of downstream targets. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in established principles and data from closely related analogues. We will explore the causality behind spectral features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for its characterization.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is to understand the molecule's structure. This compound possesses a pyridine ring, an aromatic system where one carbon is replaced by a nitrogen atom. This heterocycle is substituted with a methyl group at the 4-position and a chloromethyl group at the 2-position. The hydrochloride salt form means the basic nitrogen of the pyridine ring is protonated, carrying a positive charge, with a chloride counter-ion. This protonation significantly influences the electronic environment and, consequently, the spectral data.
Caption: Structure of 2-(Chloromethyl)-4-methylpyridinium ion.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Causality Behind Experimental Choices & Interpretation
For a compound like this compound, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices as they readily dissolve the salt. The acidic N-H proton may exchange with D₂O, causing its signal to broaden or disappear, a useful diagnostic feature.
The protonation of the pyridine nitrogen has a profound effect on the chemical shifts of the ring protons.[1] The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, deshielding the attached protons and shifting their resonances to a higher frequency (downfield) compared to the free base.[2][3]
-
Aromatic Protons (H-3, H-5, H-6): These protons will appear significantly downfield, typically in the 7.5-8.8 ppm range. The proton at the 6-position (H-6), being adjacent to the positively charged nitrogen, is expected to be the most deshielded. The relative positions of H-3 and H-5 are influenced by the electronic effects of the chloromethyl and methyl groups.
-
Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the deshielding pyridinium ring. This will shift their resonance downfield, likely into the 4.8-5.2 ppm region. This signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (-CH₃): The methyl group at the 4-position is an electron-donating group, which slightly shields the ring. Its protons will appear as a singlet in the typical benzylic methyl region, expected around 2.4-2.7 ppm.
-
N-H Proton: If observed (e.g., in DMSO-d₆), the acidic proton on the nitrogen will be a broad singlet at a very high chemical shift, potentially >14 ppm, due to its acidic nature and the positive charge.
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~8.7 - 8.9 | Doublet (d) | 1H |
| H-5 | ~7.8 - 8.0 | Doublet (d) | 1H |
| H-3 | ~7.9 - 8.1 | Singlet (s) | 1H |
| -CH₂Cl | ~4.9 - 5.2 | Singlet (s) | 2H |
| -CH₃ | ~2.6 - 2.8 | Singlet (s) | 3H |
| N-H | >14 (in DMSO-d₆) | Broad (br s) | 1H |
Standard Experimental Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Typically, spectra are proton-decoupled, meaning each unique carbon atom appears as a single sharp line.
Interpretation and Predicted Data
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.[4] The carbons of the pyridinium ring will be found in the aromatic region (120-160 ppm). The protonated nitrogen causes a general downfield shift for the ring carbons compared to the neutral pyridine.[5][6][7]
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 153 |
| C-6 | ~148 - 151 |
| C-4 | ~155 - 158 |
| C-3 | ~127 - 130 |
| C-5 | ~128 - 131 |
| -CH₂Cl | ~43 - 46 |
| -CH₃ | ~18 - 22 |
-
C-2, C-4, C-6: The carbons directly attached to or influenced by the heteroatom and substituents (C-2, C-4, C-6) are generally the most downfield. C-4 will be significantly downfield due to the methyl substituent and its position relative to the nitrogen.
-
C-3, C-5: These carbons are expected to be further upfield.
-
Aliphatic Carbons: The chloromethyl carbon (-CH₂Cl) will be in the 43-46 ppm range, shifted downfield by the chlorine. The methyl carbon (-CH₃) will appear at the most upfield position, typically below 25 ppm.
Standard Experimental Protocol
-
Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Acquisition: The spectrum is acquired on a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) spectrometer using a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans and a relaxation delay are used to ensure quantitative accuracy, especially for quaternary carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of Key Vibrational Modes
The IR spectrum of this compound will be complex, but several key regions provide valuable structural information. The formation of the hydrochloride salt induces significant changes in the vibrational modes of the pyridine ring.[8][9]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 2800 | C-H (aromatic and aliphatic) stretching |
| ~2700 - 2400 | N⁺-H stretching (broad) |
| ~1640 - 1620 | C=C and C=N ring stretching vibrations |
| ~1550 - 1450 | Pyridinium ring stretching vibrations |
| ~1380 | -CH₃ symmetric bending |
| ~700 - 650 | C-Cl stretching |
-
N⁺-H Stretch: A very broad and characteristic absorption is expected in the 2700-2400 cm⁻¹ region, corresponding to the stretching of the protonated nitrogen. This is a hallmark of amine hydrochlorides.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and chloromethyl groups will be just below 3000 cm⁻¹.
-
Ring Vibrations: The C=C and C=N stretching vibrations of the pyridinium ring are typically observed in the 1640-1450 cm⁻¹ range.[10][11] These bands are often sharp and intense, providing a fingerprint for the substituted pyridine core.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum, typically between 700 and 650 cm⁻¹.
Standard Experimental Protocol
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this molecule, using an ionization technique like electrospray ionization (ESI) would be ideal for observing the intact pyridinium cation. However, electron ionization (EI) data can also be insightful, though it would likely correspond to the neutral free base after thermal decomposition in the source.
Fragmentation Analysis (Predicted from EI)
Assuming thermal conversion to the neutral 2-(chloromethyl)-4-methylpyridine (MW ≈ 141.6 g/mol ) in the EI source, the following fragmentation pattern is anticipated. The molecular ion (M⁺˙) would be at m/z 141.
-
Loss of Chlorine: The most favorable initial fragmentation is often the loss of a chlorine radical (·Cl) to form a stable resonance-stabilized pyridinium-methyl cation. This would result in a very intense peak at m/z 106 (141 - 35). This is often the base peak.
-
Benzylic-type Cleavage: An alternative cleavage is the loss of the entire chloromethyl radical (·CH₂Cl) to give the 4-methylpyridine radical cation at m/z 92 .
Caption: Predicted major fragmentation pathway in EI-MS.
Standard Experimental Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. The protonation of the pyridine nitrogen is the dominant electronic feature, causing significant downfield shifts in the NMR spectra and introducing a characteristic N⁺-H stretch in the IR. Mass spectrometry confirms the molecular mass and reveals a primary fragmentation pathway involving the loss of the chlorine atom. By understanding the principles behind each technique and how they apply to this specific molecular architecture, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 3. Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. compoundchem.com [compoundchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine hydrochloride [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
2-(Chloromethyl)-4-methylpyridine hydrochloride stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-4-methylpyridine hydrochloride
Introduction
This compound is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its structure, featuring a reactive chloromethyl group on a pyridine scaffold, makes it a versatile building block. However, this reactivity also presents inherent stability challenges. For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability profile and the implementation of appropriate storage and handling protocols are paramount to ensure its purity, integrity, and performance in downstream applications.
This guide provides a detailed examination of the factors influencing the stability of this compound. It outlines its degradation pathways, provides scientifically grounded recommendations for storage and handling, and offers validated experimental protocols for stability assessment. The causality behind each recommendation is explained to empower users with the knowledge to maintain the quality of this critical reagent.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 71670-71-8 | |
| Molecular Formula | C₇H₉Cl₂N | [1] |
| Molecular Weight | 174.06 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 120-124 °C (literature values may vary) | |
| Solubility | Soluble in water | [2][3] |
The Stability Profile: Degradation Pathways and Influencing Factors
While considered stable under optimal conditions, this compound is susceptible to degradation through several mechanisms, primarily driven by environmental factors.[3][4][5] Its hygroscopic nature is a critical vulnerability.[6][7]
Primary Degradation Pathways
The principal routes of degradation are hydrolysis and, to a lesser extent, oxidation. The benzylic-like chloride is highly susceptible to nucleophilic substitution, with water being a common reactant.
-
Hydrolysis: The chloromethyl group is prone to hydrolysis, especially in the presence of atmospheric moisture. This reaction proceeds via nucleophilic substitution to form the corresponding alcohol, 2-(hydroxymethyl)-4-methylpyridine. This intermediate can potentially undergo further reactions. The rate of hydrolysis is significantly influenced by pH, generally accelerating under neutral to alkaline conditions.
-
Oxidation: Exposure to oxidizing agents or certain photochemical conditions can lead to the oxidation of the chloromethyl group, potentially forming 4-methylpyridine-2-carboxylic acid.
-
Thermal Decomposition: The compound can decompose at elevated temperatures, with some sources noting decomposition around its melting point.[3] Thermal stress can lead to the release of hazardous decomposition products, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[3][7]
Diagram: Key Degradation Pathways
Caption: Primary degradation pathways for 2-(Chloromethyl)-4-methylpyridine.
Critical Factors Influencing Stability
-
Moisture and Humidity: This is the most critical factor. The compound is hygroscopic and readily absorbs water from the air, which initiates hydrolysis.[6][7] Therefore, minimizing exposure to atmospheric moisture is the primary directive for storage.
-
Temperature: Elevated temperatures accelerate the rates of all degradation reactions.[7] Storage should be in a cool environment to preserve long-term stability.
-
Light: While less documented than hydrolysis, photostability can be a concern for pyridine-containing compounds. Protection from light is a prudent measure to prevent potential photochemical degradation.
-
Incompatible Materials: The compound should not be stored with strong oxidizing agents or strong acids, as these can trigger vigorous and hazardous reactions.[4][7]
Best Practices for Storage and Handling
Adherence to stringent storage and handling protocols is a self-validating system for preserving the chemical integrity of this compound.
Recommended Storage Conditions
The following conditions are synthesized from authoritative safety data sheets and are designed to mitigate the risks of degradation.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Cool environment; 2-8°C recommended for long-term storage. | To minimize thermal degradation and slow the rate of hydrolysis. | [6][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To displace atmospheric moisture and oxygen, preventing hydrolysis and oxidation. | [7] |
| Container | Tightly sealed, original container. | To provide a physical barrier against moisture ingress. | [7] |
| Location | Dry, well-ventilated area away from incompatible materials. | To ensure a stable external environment and prevent accidental contact with reactive substances. | [9][3] |
| Light | Protect from light; store in an opaque or amber container. | To prevent potential photolytic degradation. |
Safe Handling Protocols
Due to its hazardous nature, strict safety precautions must be observed during handling.
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][11] In cases where dust may be generated, a NIOSH-approved respirator is recommended.[12]
-
Hygiene: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[10][13]
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a sealed container for proper disposal.[13]
Methodologies for Stability and Purity Assessment
A robust stability testing program is crucial for quality control. This involves both forced degradation studies to understand potential liabilities and validated analytical methods for routine purity checks.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method.
Objective: To intentionally degrade the compound under controlled stress conditions.
Methodology:
-
Sample Preparation: Prepare several samples of this compound, typically as solutions in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose individual samples to the following conditions, alongside a control sample protected from stress:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store solid material at 105°C for 48 hours.
-
Photostability: Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating method, such as the HPLC protocol below.
-
Evaluation: Compare the chromatograms to identify and quantify any degradation products formed under each condition.
Diagram: Stability Study Workflow
Caption: A logical workflow for conducting a forced degradation study.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for separating and quantifying this compound from its potential impurities and degradation products.[14][15]
Objective: To determine the purity (assay) and impurity profile of the compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[14]
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting point could be 60:40 (v/v) acetonitrile:buffer.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 254 nm.[14]
-
Injection Volume: 10 µL.[14]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Conclusion
The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. Its primary vulnerabilities are hydrolysis, driven by its hygroscopic nature, and thermal decomposition. By implementing the storage conditions outlined in this guide—specifically, maintaining a cool, dry, and inert environment—researchers can significantly mitigate the risk of degradation. This ensures the material's purity and reliability, which is fundamental to achieving reproducible and accurate results in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. cionpharma.com [cionpharma.com]
- 3. fishersci.pt [fishersci.pt]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 2-CHLOROMETHYL-4-METHYLPYRIDINE | 38198-16-2 [amp.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
A Senior Application Scientist's In-depth Guide to the Safe Handling of 2-(Chloromethyl)-4-methylpyridine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
2-(Chloromethyl)-4-methylpyridine hydrochloride is a reactive intermediate widely utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a reactive chloromethyl group on a pyridine ring, makes it a valuable building block for introducing the 4-methylpyridyl moiety. However, the very features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. This guide moves beyond mere procedural lists to provide a deep, mechanistically-grounded understanding of the safety protocols required. As scientists, our primary directive is to ensure that our pursuit of innovation is not compromised by avoidable laboratory incidents. This document serves as a comprehensive framework for achieving that goal.
Section 1: Hazard Identification and Comprehensive Risk Assessment
The primary hazards associated with this compound and its analogs stem from its corrosive nature and its potential as a respiratory irritant.[1][2][3][4] A thorough risk assessment is the foundational step for safe handling.
1.1 GHS Hazard Profile
Based on data from structurally similar compounds, this compound is classified with significant health hazards. The signal word "Danger" is often applied to this class of chemicals.[3][4]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[3][4][5]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Caption: GHS Hazard Profile for Pyridine Analogs.
1.2 Chemical Stability and Reactivity
-
Stability: The compound is generally stable under normal, dry conditions.[1] However, like many hydrochloride salts, it can be hygroscopic, meaning it can absorb moisture from the atmosphere.[5][7] This is a critical handling consideration, as absorbed water can affect reagent purity and reactivity.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[3][5][8] Strong bases will deprotonate the pyridine nitrogen, neutralizing the salt and potentially leading to undesired side reactions or decomposition.
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound can release irritating and toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][3] This underscores the importance of avoiding excessive heat and using appropriate ventilation.
Section 2: Quantitative Safety Data Summary
For a rapid risk assessment, key quantitative and qualitative data from Safety Data Sheets (SDS) of closely related pyridine derivatives are summarized below.
| Parameter | Data/Information | Rationale & Significance |
| GHS Pictograms | Corrosion, Health Hazard, Exclamation Mark | Visually communicates the primary dangers: corrosive to skin/eyes, respiratory sensitizer, and acutely toxic. |
| Signal Word | Danger | Indicates a high level of hazard requiring stringent precautions.[3][4] |
| Hazard Statements | H302, H314, H315, H318, H319, H335 | These standardized codes specify the exact nature of the hazards, from skin/eye damage to respiratory irritation and oral toxicity.[1][2][4][6] |
| LD50 (Oral, Mouse) | 316 mg/kg (for 2-(Chloromethyl)pyridine HCl)[4] | This toxicological data confirms the compound is harmful if ingested, necessitating measures to prevent accidental swallowing. |
| Storage Temperature | Cool, dry area | Prevents thermal decomposition and minimizes moisture absorption from the air.[2][7][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases | Prevents potentially vigorous or explosive reactions and maintains the chemical's integrity.[5][8] |
Section 3: Standard Operating Protocol for Safe Handling
The following protocol is a self-validating system designed to mitigate the identified risks. Each step is accompanied by its scientific justification.
Objective: To safely weigh and dispense this compound for use in a chemical reaction.
3.1 Pre-Handling Preparations
-
Designated Area: All work must be conducted in a designated area within a certified chemical fume hood.[7][8][9] The fume hood provides the primary engineering control to prevent inhalation of any dust or fumes.[10]
-
PPE Adornment: Don appropriate Personal Protective Equipment (PPE) before entering the designated area. This includes:
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[8]
-
Material Assembly: Gather all necessary equipment (spatulas, weighing paper, reaction vessel, solvent, etc.) and place them inside the fume hood to minimize movement in and out of the workspace.
3.2 Weighing and Dispensing Workflow
-
Inert Atmosphere (if required): Due to its hygroscopic nature, for reactions sensitive to moisture, handle the solid in a glovebox or under a stream of inert gas (e.g., nitrogen or argon). This prevents the reagent from absorbing atmospheric water.[7]
-
Container Handling: Allow the reagent container to equilibrate to room temperature before opening. This prevents condensation of moisture from the air onto the cold powder.
-
Dispensing: Carefully open the container. Use a clean, dry spatula to portion the required amount onto weighing paper or directly into a tared vessel. Avoid creating dust.[2][10] If dust is generated, it must be contained within the fume hood.
-
Closure: Immediately and tightly seal the main reagent bottle after dispensing.[2][7] This is crucial to protect the remaining reagent from atmospheric moisture and contamination.
-
Transfer: Add the weighed solid to the reaction vessel. If adding to a solvent, do so slowly to control any potential exothermic mixing.
-
Decontamination: Thoroughly decontaminate the spatula and weighing surface. Dispose of any contaminated weighing paper or disposable items into a clearly labeled hazardous waste container.[8]
-
Final Steps: Wash hands thoroughly with soap and water after the procedure is complete and gloves have been removed.[2][6]
Caption: Step-by-step workflow for safe handling.
Section 4: Emergency Protocols: A Systematic Response
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7][8] Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1][12]
-
Inhalation: Move the individual to fresh air.[1][11][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting.[4][9] Rinse the mouth with water.[11][12] Seek immediate medical attention.[6][12]
-
Minor Spill (in fume hood): Use an inert absorbent material like sand or vermiculite to contain the spill.[9][10] Sweep up the material, place it into a sealed, labeled container for hazardous waste disposal, and decontaminate the area.[2][12]
-
Major Spill: Evacuate the immediate area, secure the lab, and contact your institution's emergency response team (e.g., EH&S).[8]
Section 5: Storage and Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][8][9] The storage location should be a designated corrosives or flammables area, away from incompatible materials like strong oxidizers.[5][6][8] Ensure the container is protected from physical damage.[2]
-
Disposal: All waste material, including contaminated items and excess reagent, must be disposed of as hazardous chemical waste.[11] Collect waste in a sealed, airtight, and clearly labeled container.[8] Do not discharge to sewer systems.[11] Follow all local, state, and federal regulations for chemical waste disposal.
References
- 1. fishersci.pt [fishersci.pt]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. echemi.com [echemi.com]
- 12. capotchem.com [capotchem.com]
Methodological & Application
Application Notes: Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride Utilizing Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride, a critical intermediate in pharmaceutical and agrochemical industries. The focus is on the efficient chlorination of 2-(hydroxymethyl)-4-methylpyridine using thionyl chloride (SOCl₂). This application note details the underlying chemical principles, offers a step-by-step experimental protocol, and emphasizes the necessary safety precautions for handling the reagents.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its pyridine core, substituted with a reactive chloromethyl group, allows for versatile downstream functionalization. The conversion of the corresponding alcohol, 2-(hydroxymethyl)-4-methylpyridine, to the desired chlorinated product is a crucial transformation. Thionyl chloride has emerged as a preferred reagent for this process due to its high reactivity, the clean nature of its byproducts (sulfur dioxide and hydrogen chloride gas), and its ability to facilitate a high-yield conversion.
Chemical Principles and Rationale
The reaction of an alcohol with thionyl chloride is a classic method for the synthesis of alkyl chlorides. The mechanism involves the initial formation of an alkyl chlorosulfite intermediate upon the reaction of the alcohol with thionyl chloride.[1][2] This intermediate is a key species as it possesses a good leaving group.
The subsequent step can proceed through different pathways depending on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds via an SNi (substitution nucleophilic internal) mechanism, where the chloride from the chlorosulfite attacks the carbon from the same face, leading to retention of stereochemistry.[2] However, for primary alcohols such as 2-(hydroxymethyl)-4-methylpyridine, an SN2 mechanism is more likely.[1][2]
The use of a solvent and the control of temperature are critical parameters to ensure the reaction proceeds efficiently and minimizes the formation of impurities. Methylene chloride is a common solvent for this reaction.[3][4]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound from 2-(hydroxymethyl)-4-methylpyridine using thionyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(Hydroxymethyl)-4-methylpyridine | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |
| Methylene chloride (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
Equipment
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Addition funnel
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, a dry round-bottom flask is charged with 2-(hydroxymethyl)-4-methylpyridine (1.0 eq) and anhydrous methylene chloride. The flask is cooled in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride (1.1-2.0 eq) is added dropwise to the stirred solution via an addition funnel, maintaining the temperature at 0-5 °C.[4] A molar ratio of 1:1.1-1.3 of 2-pyridinemethanol to thionyl chloride has been reported.[5]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (e.g., 5 minutes to 1 hour).[3][6] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.[3][6]
-
Purification: The resulting residue is carefully partitioned between diethyl ether and a saturated sodium bicarbonate solution to neutralize any remaining acid.[3] The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by silica gel column chromatography using a suitable eluent like ethyl acetate to yield the final product.[3] A yield of 72.1% has been reported for a similar synthesis.[3]
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.
-
Handling: All manipulations involving thionyl chloride must be conducted in a well-ventilated fume hood.[7] It is a corrosive compound that can cause severe burns upon contact with skin and eyes.[7][8] Its vapors are also highly irritating to the respiratory tract.[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene or rubber), is mandatory.[7][8]
-
Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[9] Therefore, all glassware must be scrupulously dried before use, and exposure to moisture must be avoided. It is also incompatible with bases, alcohols, and metals.[7]
-
Waste Disposal: All disposable materials contaminated with thionyl chloride, as well as any residual reagent and rinsates, must be collected and disposed of as hazardous waste according to institutional guidelines.[7]
Conclusion
The synthesis of this compound via the chlorination of 2-(hydroxymethyl)-4-methylpyridine with thionyl chloride is a robust and efficient method. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can consistently obtain high yields of this valuable intermediate. The detailed protocol and safety information provided in this application note serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 6. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. drexel.edu [drexel.edu]
- 8. actylislab.com [actylislab.com]
- 9. lanxess.com [lanxess.com]
Application Notes & Protocols: Green Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride
Abstract: 2-(chloromethyl)-4-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of pharmaceuticals, most notably proton pump inhibitors like Rabeprazole. Traditional synthesis routes often rely on hazardous reagents such as thionyl chloride and chlorinated solvents, posing significant environmental and safety challenges.[1][2] This guide presents a comprehensive overview of green and sustainable approaches to the synthesis of this key intermediate. We will explore alternative chlorinating agents and optimized reaction conditions that align with the principles of green chemistry, aiming to reduce waste, minimize toxicity, and improve overall process safety and efficiency. Detailed protocols, comparative data, and mechanistic insights are provided for researchers, scientists, and drug development professionals seeking to implement greener synthetic strategies.
Introduction: The Need for Greener Pathways
The synthesis of active pharmaceutical ingredients (APIs) is often a multi-step process that can generate substantial chemical waste. The intermediate this compound is a critical building block for a class of anti-ulcer drugs known as proton pump inhibitors (PPIs). The conventional and widely documented method for its synthesis involves the direct chlorination of (4-methyl-pyridin-2-yl)-methanol using thionyl chloride (SOCl₂), often in chlorinated solvents like methylene chloride.[1][3]
While effective, this traditional approach presents several drawbacks from a green chemistry perspective:
-
Use of Hazardous Reagents: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).
-
Formation of Waste: The reaction generates significant amounts of acidic byproduct, requiring neutralization and disposal.
-
Use of Volatile Organic Solvents (VOCs): The use of solvents like methylene chloride contributes to environmental pollution and poses health risks to laboratory personnel.[1]
The development of environmentally benign synthetic methods is not only an ethical imperative but also a strategic advantage in the pharmaceutical industry, driven by stricter regulations and a growing demand for sustainable manufacturing processes.[4] This document details validated green alternatives to the traditional synthesis.
Comparative Analysis: Traditional vs. Green Synthesis Routes
To contextualize the benefits of green methodologies, it is essential to first understand the baseline established by the traditional synthesis.
The Traditional Thionyl Chloride Method
The reaction of (4-methyl-pyridin-2-yl)-methanol with thionyl chloride is a standard laboratory procedure.[1] The alcohol's hydroxyl group is converted into a good leaving group by reaction with SOCl₂, which is then displaced by a chloride ion.
Reaction Scheme: (4-methyl-pyridin-2-yl)-methanol + SOCl₂ → 2-(chloromethyl)-4-methylpyridine + SO₂ + HCl
The crude product is then typically converted to its hydrochloride salt for improved stability and handling. While achieving high yields (often over 70%), this method's reliance on hazardous materials is its primary failing from a sustainability standpoint.[1]
Green Strategy 1: Alternative Chlorinating Agents
A core principle of green chemistry is the use of less hazardous chemical syntheses. Replacing thionyl chloride with a safer, more manageable chlorinating agent is a primary goal. One promising alternative is the use of Trichloroisocyanuric acid (TCCA) .
Why TCCA is a Greener Choice:
-
Solid & Stable: TCCA is a stable, crystalline solid that is easier and safer to handle than liquid thionyl chloride.
-
High Chlorine Content: It is an efficient source of chlorine, with all three chlorine atoms being active.[5]
-
Milder Conditions: Reactions can often be carried out under milder conditions, reducing energy consumption and byproduct formation.
The workflow below illustrates the conceptual difference between the two approaches.
Caption: Comparison of Traditional vs. Green Synthesis Workflow.
Application Protocol: Green Synthesis using TCCA
This protocol describes a modified synthesis of a related pyridine intermediate, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, which demonstrates the successful application of TCCA as a chlorinating agent.[5] This method can be adapted for the synthesis of 2-(chloromethyl)-4-methylpyridine. The preceding steps to obtain the precursor are crucial for this green approach.
Synthesis of the Precursor: 2,3-Dimethyl-4-(methylsulfonyl)pyridine
The synthesis begins with 2,3-lutidine and involves several steps that incorporate green chemistry principles, such as catalytic N-oxidation and the use of hydrogen peroxide as an oxidant.[5] A key advantage is the use of catalytic quantities of RuCl₃ for N-oxidation and N-deoxygenation, minimizing the use of stoichiometric reagents.[5]
Final Chlorination Step
Materials:
-
2,3-dimethyl-4-(methylsulfonyl)pyridine (or the analogous 4-methyl-2-methylpyridine)
-
Trichloroisocyanuric acid (TCCA)
-
Chloroform (Note: While a chlorinated solvent, its use can be minimized in optimized flow chemistry systems. Research into greener solvents like 2-MeTHF is encouraged.)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture for elution
Protocol:
-
Dissolve the precursor, 2,3-dimethyl-4-(methylsulfonyl)pyridine, in chloroform in a round-bottom flask equipped with a reflux condenser.
-
Add Trichloroisocyanuric acid (TCCA) to the solution.
-
Heat the mixture to reflux and maintain for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the cyanuric acid byproduct.
-
Wash the filtrate with a suitable aqueous solution to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an ethyl acetate/hexane solvent system as the eluent.[5]
This method results in a high yield (typically >80%) of the desired chlorinated product.[5]
Quantitative Data and Green Metrics Comparison
To objectively assess the "greenness" of a synthesis, metrics such as Atom Economy, Reaction Mass Efficiency (RME), and E-factor are employed.
| Metric | Traditional SOCl₂ Method | Green TCCA Method | Advantage of Green Method |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Trichloroisocyanuric Acid (TCCA) | Solid, stable, and safer to handle[5] |
| Typical Solvents | Methylene Chloride, Diethyl Ether[1] | Chloroform[5] | Potential for solvent reduction/recycling |
| Byproducts | SO₂, HCl (toxic gases) | Cyanuric Acid (solid, recyclable) | Avoids generation of toxic gases |
| Yield | ~72%[1] | ~82%[5] | Higher conversion and product yield |
| E-Factor (Est.) * | High (significant waste) | Lower (less waste generated)[5] | Improved environmental footprint |
*E-Factor is the mass ratio of waste to desired product. A lower E-factor is better. The value for the TCCA method has been noted as being very low in related syntheses, indicating less waste generation.[5]
Conclusion and Future Outlook
The adoption of greener synthesis methods for key pharmaceutical intermediates like this compound is a critical step towards a more sustainable chemical industry. The use of alternative chlorinating agents like TCCA has been shown to be a viable, high-yielding, and environmentally preferable alternative to traditional methods that rely on thionyl chloride.[5] This approach not only mitigates the risks associated with hazardous reagents but also aligns with the principles of waste reduction and resource efficiency.
Future research should focus on further optimizing these protocols by exploring:
-
Catalytic Chlorination: Investigating catalytic systems, potentially using ruthenium or other transition metals, to perform the chlorination with even greater efficiency and selectivity.[6]
-
Greener Solvents: Replacing remaining chlorinated solvents with bio-based or recyclable alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).
-
Flow Chemistry: Implementing continuous flow reactors to improve safety, control, and scalability of the synthesis, further reducing waste and energy consumption.[7]
By embracing these innovations, researchers and drug development professionals can significantly reduce the environmental impact of pharmaceutical manufacturing while maintaining high standards of quality and efficiency.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors - Google Patents [patents.google.com]
- 5. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 6. Catalytic reactions of chlorite with a polypyridylruthenium(ii) complex: disproportionation, chlorine dioxide formation and alcohol oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
The Central Role of 2-(Chloromethyl)-4-methylpyridine Hydrochloride in the Synthesis of Proton Pump Inhibitors: An Application and Protocol Guide
Introduction: The Architectural Keystone of Modern Gastric Acid Suppression
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Their profound therapeutic impact stems from their ability to irreversibly block the H+/K+ ATPase, the gastric proton pump. The intricate chemical architecture of these drugs—a substituted benzimidazole moiety linked to a pyridine ring—necessitates a robust and efficient synthetic strategy. At the heart of this strategy for many widely-prescribed PPIs, including omeprazole, lansoprazole, and their analogues, lies a critical building block: 2-(chloromethyl)-4-methylpyridine hydrochloride and its derivatives.[1][2]
This guide provides an in-depth exploration of the application of this pivotal intermediate in the synthesis of leading PPIs. We will elucidate the underlying chemical principles, present detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers and drug development professionals to navigate this crucial synthetic transformation with precision and confidence.
Core Synthesis Principle: Nucleophilic Substitution
The synthesis of the core PPI structure hinges on a classic nucleophilic substitution reaction. The 2-(chloromethyl) group on the pyridine ring serves as an excellent electrophile. The chlorine atom, a good leaving group, is readily displaced by a nucleophile. In the context of PPI synthesis, the nucleophile is the sulfur atom of a substituted 2-mercaptobenzimidazole. This condensation reaction forges the key thioether linkage that is the immediate precursor to the final active pharmaceutical ingredient (API).
The general reaction scheme can be visualized as follows:
Caption: General workflow for PPI synthesis.
The subsequent step involves a controlled oxidation of the thioether to the corresponding sulfoxide, which is the active form of the PPI.
Application in the Synthesis of Key Proton Pump Inhibitors
The versatility of this compound and its substituted analogues allows for the synthesis of a range of PPIs. The specific substituents on both the pyridine and benzimidazole rings determine the final drug substance.
| Proton Pump Inhibitor | Pyridine Intermediate | Benzimidazole Intermediate |
| Omeprazole | 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | 5-Methoxy-2-mercaptobenzimidazole |
| Lansoprazole | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 2-Mercaptobenzimidazole |
| Pantoprazole | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride | 5-(Difluoromethoxy)-2-mercaptobenzimidazole |
Detailed Synthetic Protocols
The following protocols are provided as a guide for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Lansoprazole Intermediate
This protocol details the condensation reaction between 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole.[3][4][5][6]
Materials:
-
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
-
2-Mercaptobenzimidazole
-
Anhydrous Methanol
-
Sodium Hydroxide or Sodium Carbonate
-
Purified Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous methanol.
-
Base Addition: Under stirring, slowly add sodium hydroxide pellets or sodium carbonate powder to the methanol. The choice of a base is critical; a strong base like NaOH ensures complete deprotonation of the thiol in 2-mercaptobenzimidazole, forming a potent thiolate nucleophile.
-
Reactant Addition: To the methanolic base solution, add 2-mercaptobenzimidazole followed by 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in a 1:1 to 1:1.3 molar ratio.[6]
-
Reaction Conditions: Heat the reaction mixture to 40-50°C and maintain for 2.5-3 hours.[6] The gentle heating accelerates the rate of nucleophilic substitution without promoting significant side reactions.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid using a Buchner funnel and wash with cold purified water until the washings are neutral.[6]
-
Drying: Dry the isolated white to off-white solid under vacuum to obtain the lansoprazole thioether intermediate. Expected yields are typically high, often exceeding 98%.[6]
Protocol 2: Synthesis of Pantoprazole Intermediate
This protocol outlines the synthesis of the thioether precursor for pantoprazole.[7][8]
Materials:
-
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride[9]
-
5-Difluoromethoxy-2-mercaptobenzimidazole
-
Sodium Hydroxide
-
Water
-
Methylene Chloride (Dichloromethane)
Equipment:
-
Reaction vessel
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Aqueous Solution Preparation: Prepare an aqueous solution of 5-difluoromethoxy-2-mercaptobenzimidazole and sodium hydroxide in a reaction vessel. The sodium hydroxide deprotonates the thiol, making it nucleophilic.
-
Addition of Pyridine Intermediate: Slowly add an aqueous solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the reaction mixture at a controlled temperature of 25-35°C.[8] This controlled addition is crucial to manage the exothermic nature of the reaction.
-
Reaction: Stir the reaction mixture for approximately 3 hours.[8]
-
Extraction: After the reaction is complete, extract the aqueous mixture three times with methylene chloride.[8] The organic thioether product will preferentially dissolve in the methylene chloride layer.
-
Washing: Separate the organic layer and wash it with water to remove any remaining inorganic salts or base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the pantoprazole thioether intermediate.
Causality in Experimental Design
-
Choice of Solvent: Alcohols like methanol are often used as they readily dissolve the reactants and the basic catalyst.[5] In some procedures, water is used as a solvent, which can be advantageous from a green chemistry perspective.[6]
-
Role of the Base: The addition of a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate is non-negotiable.[3][6] It deprotonates the thiol group of the mercaptobenzimidazole, generating the thiolate anion, which is a much stronger nucleophile than the neutral thiol. This significantly increases the reaction rate.
-
Temperature Control: The reaction is typically heated to a moderate temperature (40-60°C) to ensure a reasonable reaction rate without causing degradation of the reactants or products.[6] Higher temperatures could lead to unwanted side reactions.
-
Molar Ratios: A slight excess of the 2-mercaptobenzimidazole derivative is sometimes used to ensure the complete consumption of the more expensive 2-(chloromethyl)pyridine intermediate.[6]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material, the reaction time can be extended, or a stronger base/higher temperature can be trialed cautiously. The purity of the starting materials is also paramount.
-
Side Product Formation: Overheating or using an excessive amount of a very strong base can sometimes lead to side reactions. Careful control of reaction parameters is essential.
-
Purification: The crude product is often of high purity. However, if necessary, recrystallization from a suitable solvent like ethanol or isopropanol can be performed to achieve higher purity.
Conclusion
This compound and its derivatives are indispensable intermediates in the pharmaceutical industry, providing an efficient and reliable route to a variety of proton pump inhibitors.[1][2] Understanding the underlying reaction mechanisms and the rationale behind the specific experimental conditions allows for the optimization of these synthetic processes, leading to higher yields, improved purity, and more cost-effective production of these vital medicines. The protocols and insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. cionpharma.com [cionpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]
- 5. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]
- 6. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]
- 7. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 9. 2-(Chloromethyl)-3,4-dimethoxypyridine | Manasa Life Sciences [manasalifesciences.com]
Nucleophilic substitution reactions using 2-(chloromethyl)-4-methylpyridine hydrochloride
An In-Depth Guide to Nucleophilic Substitution Reactions Using 2-(chloromethyl)-4-methylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a reactive chloromethyl group at the 2-position and a methyl group at the 4-position, makes it a valuable electrophile for introducing the (4-methylpyridin-2-yl)methyl moiety into a diverse range of molecules.[1][2] The hydrochloride salt form enhances the compound's stability and shelf-life, making it a reliable reagent in multi-step synthetic campaigns.[3]
This guide provides a comprehensive overview of the application of this compound in nucleophilic substitution reactions. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for various classes of nucleophiles, and discuss critical parameters that ensure successful and reproducible outcomes.
PART 1: Scientific Principles and Mechanistic Overview
Reactivity of the Chloromethyl Group
The key to the utility of 2-(chloromethyl)-4-methylpyridine lies in the reactivity of the chloromethyl group. This primary alkyl chloride is attached to a pyridine ring, which is an electron-withdrawing heterocycle. This electronic feature makes the methylene carbon highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]
The hydrochloride salt form means the pyridine nitrogen is protonated. This further increases the electron-withdrawing nature of the ring, enhancing the electrophilicity of the chloromethyl carbon. However, for the substitution reaction to proceed, the pyridine nitrogen must typically be deprotonated to its free base form. This is usually accomplished by the addition of a suitable base to the reaction mixture.
The SN2 Reaction Pathway
The nucleophilic substitution reaction involves the attack of a nucleophile (Nu-) on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion as a leaving group. This is a concerted, single-step process.
Diagram: General SN2 Mechanism
Caption: The SN2 reaction at the chloromethyl group.
PART 2: Application Protocols
Handling and Safety Precautions
This compound is an alkylating agent and should be handled with care. It is classified as a corrosive solid that can cause skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[8]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to protect from moisture.[5]
General Experimental Workflow
A typical workflow for nucleophilic substitution involves the reaction setup, monitoring, work-up, and purification.
Diagram: Experimental Workflow
Caption: General workflow for nucleophilic substitution.
Protocol 1: N-Alkylation with Amines
This protocol details the reaction with a primary or secondary amine to form the corresponding substituted aminomethylpyridine. This is a common strategy in the synthesis of pharmacologically active compounds.[9]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (ACN or DMF, to make a 0.1-0.2 M solution).
-
Add the base (e.g., K₂CO₃, 3.0 eq). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Add the amine nucleophile (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.[9]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[10]
-
Upon completion, cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. If DMF was used, dilute the residue with ethyl acetate and wash with water and brine to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[9]
Protocol 2: O-Alkylation with Phenols (Williamson Ether Synthesis)
This protocol describes the formation of an aryl ether by reacting the chloromethylpyridine with a phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetone as solvent
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Procedure:
-
In a round-bottom flask, combine the phenol (1.1 eq), base (K₂CO₃, 2.0 eq), and DMF.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 60-90 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography (silica gel) to obtain the pure ether product.
Protocol 3: S-Alkylation with Thiols
Thiolates are excellent nucleophiles for SN2 reactions and react readily with 2-(chloromethyl)-4-methylpyridine to form thioethers.[4] Thioethers are important functionalities in many pharmaceutical compounds.[11][12]
Materials:
-
This compound (1.0 eq)
-
Thiol or Thiophenol nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
To a stirred suspension of the base (e.g., K₂CO₃, 1.5 eq) in DMF, add the thiol (1.1 eq) at room temperature.
-
Stir for 20 minutes to generate the thiolate anion.
-
Add this compound (1.0 eq) to the mixture.
-
Continue stirring at room temperature or warm gently (e.g., to 40-50 °C) if the reaction is slow. Monitor by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired thioether.[4]
PART 3: Data and Troubleshooting
Summary of Reaction Conditions
The choice of base and solvent is critical for reaction success. The following table provides general guidelines for various nucleophiles.
| Nucleophile Class | Typical Nucleophiles | Recommended Base | Recommended Solvent | Temp. (°C) |
| Nitrogen | Primary/Secondary Amines, Anilines | K₂CO₃, Cs₂CO₃, DIPEA | ACN, DMF | 50 - 80 |
| Oxygen | Alcohols, Phenols | K₂CO₃, NaH, Cs₂CO₃ | DMF, THF, Acetone | 25 - 90 |
| Sulfur | Thiols, Thiophenols | K₂CO₃, NaH | DMF, THF | 25 - 50 |
| Carbon | Cyanide, Malonates | NaCN, NaH, K₂CO₃ | DMSO, DMF | 50 - 100 |
Troubleshooting Common Issues
-
Low or No Reactivity:
-
Cause: Insufficiently strong base or low temperature. The hydrochloride salt may not be fully neutralized, or the nucleophile may not be fully deprotonated.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH for O- or S-alkylation). Increase the reaction temperature. Ensure reagents are anhydrous, especially when using bases like NaH.
-
-
Formation of Side Products (e.g., Dimerization):
-
Cause: The newly formed product might be nucleophilic enough to react with another molecule of the starting material.
-
Solution: Use a slight excess of the intended nucleophile. Add the electrophile (2-(chloromethyl)-4-methylpyridine) slowly to the solution of the nucleophile to maintain a low concentration of the electrophile.
-
-
Difficult Purification:
-
Cause: Residual DMF can be difficult to remove. The product may be basic and stick to the silica gel column.
-
Solution: For DMF removal, perform multiple aqueous washes. For basic products, consider adding a small amount of triethylamine (~1%) to the eluent during column chromatography to prevent streaking.
-
Conclusion
This compound is a potent and versatile electrophile for forging new carbon-heteroatom bonds. By understanding the principles of the SN2 reaction and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently synthesize a wide array of novel pyridine-containing molecules. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this valuable chemical building block in research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.pt [fishersci.pt]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the S-Alkylation of Mercaptans with 2-(Chloromethyl)-4-methylpyridine Hydrochloride
Abstract
The synthesis of 2-((alkylthio)methyl)-4-methylpyridine derivatives represents a critical transformation in the development of novel therapeutic agents and functional materials. This class of compounds, featuring a flexible thioether linkage to a pyridine core, is a recurring motif in pharmacologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the S-alkylation of various mercaptans (thiols) using 2-(chloromethyl)-4-methylpyridine hydrochloride. We will explore the underlying reaction mechanism, provide a detailed and robust experimental protocol, and discuss essential purification strategies, safety precautions, and characterization techniques. The causality behind key experimental choices is emphasized to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Significance of Thioether-Linked Pyridines
Pyridine derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Their ability to act as hydrogen bond acceptors and their specific electronic properties make them privileged structures in drug design. The introduction of a thioether (or sulfide) linkage provides a flexible and metabolically stable spacer, allowing for the precise positioning of functional groups to optimize interactions with biological targets.[2]
The alkylation of a thiol with an alkyl halide is a classic and highly efficient method for forming carbon-sulfur bonds.[2][3] This application note focuses on the reaction between a mercaptan (R-SH) and this compound, a versatile electrophile for introducing the 4-methylpyridine-2-ylmethyl moiety. This reaction is a cornerstone for creating libraries of compounds for screening and lead optimization in drug discovery programs.
Reaction Mechanism: A Base-Mediated SN2 Pathway
The alkylation of a mercaptan with 2-(chloromethyl)-4-methylpyridine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The success of this reaction hinges on the generation of a potent sulfur nucleophile, the thiolate anion (RS⁻), from the weakly nucleophilic thiol (R-SH).
Key Mechanistic Steps:
-
Acid-Base Neutralization: The starting material, this compound, is an acid salt. The first equivalent of the base neutralizes the hydrochloride, liberating the free pyridine base.
-
Thiol Deprotonation: A second equivalent of the base deprotonates the mercaptan (thiol). Thiols are generally more acidic than alcohols, with pKa values typically around 10-11, allowing for deprotonation by common bases like sodium hydroxide or potassium carbonate.[4] This deprotonation generates the highly nucleophilic thiolate anion (RS⁻).
-
Nucleophilic Attack: The thiolate anion, a strong and soft nucleophile, attacks the electrophilic carbon of the chloromethyl group.
-
Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride leaving group and the formation of the desired thioether product in a single, concerted step.
The overall transformation is highly efficient due to the excellent nucleophilicity of the thiolate and the reactive nature of the benzylic-like chloride.
Caption: Figure 1: S-Alkylation Reaction Mechanism
Detailed Experimental Protocol
This protocol describes a general procedure for the alkylation of a generic thiol. It can be adapted for various aliphatic and aromatic mercaptans.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| 2-(Chloromethyl)-4-methylpyridine HCl | C₇H₉Cl₂N | 178.06 | 1.0 | Corrosive solid, handle with care. |
| Generic Mercaptan | R-SH | Varies | 1.0 - 1.1 | Odoriferous, use in a fume hood. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.1 - 2.2 | A strong base. Anhydrous K₂CO₃ can also be used. |
| Ethanol (EtOH), Absolute | C₂H₅OH | 46.07 | Solvent | A polar protic solvent suitable for this reaction. |
| Deionized Water | H₂O | 18.02 | Work-up | Used for precipitation and washing. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | TLC/Purif. | Component of TLC eluent and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | TLC/Purif. | Component of TLC eluent and chromatography. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Reflux condenser (if heating is required)
-
Nitrogen or Argon inlet for inert atmosphere
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filter paper for filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add absolute ethanol (approx. 20 mL per gram of the hydrochloride salt).
-
Stir the suspension at room temperature under an inert atmosphere (Nitrogen or Argon).
-
Scientist's Note: An inert atmosphere is good practice to prevent potential oxidation of the thiol to a disulfide, especially if the reaction requires extended time or heat.
-
-
Addition of Base and Thiol:
-
In a separate beaker, dissolve sodium hydroxide (2.1 eq.) in a minimal amount of water (e.g., 2-3 mL) and cool the solution in an ice bath.
-
Add the desired mercaptan (1.05 eq.) to the main reaction flask.
-
Slowly add the cold aqueous NaOH solution to the stirred reaction mixture dropwise over 15-20 minutes.
-
Scientist's Note: Adding the base slowly helps to control any exotherm. The formation of the sodium thiolate should result in a clearer solution or a fine suspension.[6] Using a slight excess of the thiol and base ensures the complete consumption of the limiting electrophile.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature. For less reactive thiols or alkyl halides, the reaction may be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The formation of a new, typically less polar spot indicates product formation. The reaction is generally complete within 2-4 hours.
-
-
Work-up and Product Isolation:
-
Upon completion (as determined by TLC), pour the reaction mixture into a beaker containing cold deionized water (approximately 5-10 times the volume of ethanol used).
-
A precipitate of the thioether product will often form. If the product is an oil, an extraction will be necessary.
-
For Solid Products: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[6]
-
Wash the collected solid sequentially with deionized water and a small amount of cold ethanol or hexanes to remove residual salts and impurities.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
-
-
For Oily Products (Extraction):
-
If a precipitate does not form, transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Characterization
Crude products may require further purification to achieve high purity (>98%) suitable for biological testing or further synthetic steps.
-
Flash Column Chromatography: This is the most versatile method for purifying both solid and oily products.[7][8]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The product is usually less polar than the starting thiol and more polar than any disulfide byproduct.
-
-
Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[7][8]
-
Solvent Systems: Common solvents include ethanol/water, isopropanol, or ethyl acetate/hexanes. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Look for the characteristic singlet of the newly formed S-CH₂-Ar group, typically around δ 4.0-4.5 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and assessing fraction purity during chromatography.
-
Experimental Workflow Overview
Caption: Figure 2: General Experimental Workflow
Safety Precautions
Proper safety measures are paramount when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common choice).
-
Ventilation: Both mercaptans and this compound should be handled in a well-ventilated chemical fume hood.[9][10] Mercaptans are notorious for their strong, unpleasant odors, and chloropyridine derivatives can be respiratory irritants.[9]
-
Reagent Handling:
-
This compound: This compound is corrosive and can cause serious eye and skin irritation.[9][11] Avoid creating dust and ensure all personal contact is minimized.
-
Mercaptans (Thiols): Many thiols are toxic and have foul odors. Handle with care.
-
Sodium Hydroxide: A corrosive base that can cause severe burns.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Aqueous and organic waste should be collected in separate, properly labeled containers.
References
- 1. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-(Chloromethyl)-4-methylpyridine
Introduction: The Strategic Value of the 2-Pyridylmethyl Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged heterocycle, integral to the structure of numerous therapeutic agents.[1][2] Its derivatives are cornerstones in the development of drugs across a spectrum of activities, including anticancer, antiviral, and anti-inflammatory applications.[1] 2-(Chloromethyl)-4-methylpyridine, in particular, serves as a versatile and highly reactive electrophilic building block. It allows for the strategic introduction of the 4-methylpyridin-2-ylmethyl moiety, a key pharmacophore in various biologically active molecules.[3]
This guide provides an in-depth exploration of the experimental conditions for leveraging this reagent in palladium-catalyzed cross-coupling reactions. We move beyond simple procedural lists to dissect the causality behind reagent selection and parameter optimization, offering researchers, scientists, and drug development professionals a robust framework for synthesizing novel compounds with high efficiency and predictability.
Part 1: Prerequisite Protocol - Liberation and Handling of the Free Base
The commercially available starting material is typically the hydrochloride salt, which enhances the compound's shelf-life and stability.[4] However, the presence of HCl is incompatible with the basic conditions required for virtually all cross-coupling reactions. Therefore, the first and most critical step is the quantitative liberation of the free base of 2-(chloromethyl)-4-methylpyridine.
Causality of Choice: The hydrochloride salt will neutralize the bases (e.g., NaOt-Bu, K₂CO₃) essential for the catalytic cycle, arresting the reaction before it can begin. The free base, while more reactive, is the true substrate for these transformations.
Protocol 1: Free Base Generation via Liquid-Liquid Extraction
-
Dissolution: Dissolve 2-(chloromethyl)-4-methylpyridine hydrochloride (1.0 equiv.) in deionized water (10 mL per gram of salt).
-
Neutralization: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is ~8-9 (verify with pH paper). Continue stirring for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo at a low temperature (<30 °C) to yield the free base as an oil or low-melting solid.
Critical Handling Notes (Trustworthiness): The free base is a reactive alkylating agent and is susceptible to hydrolysis to form the corresponding alcohol, especially in the presence of moisture.[5] It is imperative to:
-
Use the freshly prepared free base immediately for the best results.
-
If storage is necessary, store it under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C) and use within a short period.
-
Always use anhydrous solvents in subsequent coupling reactions to prevent hydrolysis.[5]
Caption: Workflow for the essential preparation of the free base.
Part 2: Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, offering broad substrate scope and functional group tolerance.[6][7][8] For a benzylic chloride like 2-(chloromethyl)-4-methylpyridine, this reaction allows for direct coupling with a diverse range of primary and secondary amines.
Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the substrate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates it to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.
The choice of ligand is paramount; bulky, electron-rich phosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Reagent Addition: Add the freshly prepared 2-(chloromethyl)-4-methylpyridine free base (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M concentration).
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Table: Ligand and Base Selection Guide
| Amine Type | Recommended Ligand | Recommended Base | Typical Temp. (°C) | Rationale & Notes |
| Primary Aliphatic | Xantphos | Cs₂CO₃ | 100-110 | Xantphos is a robust ligand for primary amines, and Cs₂CO₃ is a milder base suitable for sensitive substrates. |
| Secondary Aliphatic | BrettPhos | NaOt-Bu | 80-100 | BrettPhos is highly effective for sterically hindered couplings. NaOt-Bu is a strong, non-nucleophilic base required for less nucleophilic amines.[9] |
| Primary Aryl | RuPhos | K₃PO₄ | 100-110 | RuPhos precatalysts are often highly efficient for coupling with anilines.[9] K₃PO₄ is an effective base in these systems. |
| Secondary Cyclic | dppf | NaOt-Bu | 90-110 | Bidentate ligands like dppf can be effective for cyclic amines like morpholine or piperidine.[6] |
Part 3: Palladium-Catalyzed C-C Bond Formation
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp³) bonds, coupling the benzylic chloride with various aryl or heteroaryl boronic acids.[10][11] This reaction is prized for its operational simplicity and the stability of the boronic acid reagents.
Mechanistic Insight: The catalytic cycle involves oxidative addition of the C-Cl bond to Pd(0), followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to form the new C-C bond.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, combine the boronic acid (1.1-1.5 equiv.), a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).[12]
-
Reagent Addition: Add the freshly prepared 2-(chloromethyl)-4-methylpyridine free base (1.0 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 10:1 or Dioxane/H₂O 4:1) to a concentration of 0.1 M.[12]
-
Reaction: Heat the mixture to 70-90 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 2.
Data Table: Boronic Acid Partner Selection
| Boronic Acid Type | Example | Typical Base | Typical Catalyst/Ligand | Rationale & Notes |
| Electron-Neutral | Phenylboronic Acid | K₂CO₃ | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that accelerates C-C coupling.[12] |
| Electron-Rich | 4-Methoxyphenylboronic Acid | Cs₂CO₃ | PdCl₂(dppf) | Electron-donating groups often lead to higher yields.[13] Cs₂CO₃ is a strong base that can enhance transmetalation. |
| Electron-Poor | 4-Chlorophenylboronic Acid | K₃PO₄ | Pd(PPh₃)₄ | Electron-deficient partners may require slightly more forcing conditions or different catalyst systems. |
| Heteroaromatic | 3-Thienylboronic Acid | K₂CO₃ | Pd(OAc)₂ / SPhos | Heteroaromatic boronic acids are well-tolerated, expanding the scope for novel structures.[13] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, linking the pyridylmethyl moiety to a terminal alkyne.[14] This reaction is exceptionally valuable for creating rigid scaffolds and extending molecular structures. It uniquely requires a dual-catalyst system: palladium and a copper(I) co-catalyst.[14][15]
Protocol 4: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[16]
-
Reagent Addition: Add the freshly prepared 2-(chloromethyl)-4-methylpyridine free base (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).[16]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 2, taking care to remove copper salts during the aqueous wash.
Part 4: Troubleshooting and Advanced Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Starting material is still the HCl salt. | 1. Use a fresh catalyst or a more active precatalyst system. 2. For Buchwald-Hartwig, switch from a carbonate to an alkoxide base (e.g., NaOt-Bu). 3. Ensure complete neutralization and isolation of the free base (Protocol 1). |
| Hydrolysis of Starting Material | Presence of water in the reaction mixture. | Use anhydrous solvents, dry reagents thoroughly, and maintain a strict inert atmosphere. |
| Homocoupling of Coupling Partner | (Suzuki) Premature boronic acid decomposition. (Sonogashira) Glaser coupling due to excess Cu(I) and oxygen. | (Suzuki) Use a milder base or lower reaction temperature. (Sonogashira) Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere. Consider a copper-free protocol if homocoupling persists. |
| Multiple Products Observed | (Buchwald-Hartwig) Double amination if another leaving group is present on the pyridine ring. | This is substrate-dependent. If unavoidable, the reaction may need to be optimized for selectivity or the products separated chromatographically. |
Expert Insight on Ligand Function: The ligands used in these reactions are not mere spectators. In Suzuki and Buchwald-Hartwig couplings, bulky biarylphosphine ligands (e.g., SPhos, RuPhos) create a sterically crowded environment around the palladium center. This steric pressure promotes the final, often difficult, reductive elimination step to release the product and turn over the catalyst efficiently. Their electron-rich nature also increases the electron density on the palladium, facilitating the initial oxidative addition into the C-Cl bond. Understanding this dual role is key to rational catalyst selection.
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2-(Chloromethyl)-4-methylpyridine Hydrochloride in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(Chloromethyl)-4-methylpyridine hydrochloride stands out as a highly valuable and versatile electrophilic building block. Its utility is anchored in the reactive chloromethyl group at the 2-position of the pyridine ring. The inherent electron-withdrawing nature of the pyridine nucleus enhances the electrophilicity of the methylene carbon, rendering it an excellent substrate for nucleophilic substitution reactions.[1][2] This reactivity profile makes it an indispensable intermediate for introducing the 4-methyl-2-pyridinylmethyl moiety into a diverse range of scaffolds, a common structural motif in numerous biologically active compounds, including antihistamines and anti-inflammatory agents.[3]
This technical guide provides an in-depth exploration of the reactivity of this compound. It offers detailed protocols for its application in synthesizing novel heterocyclic compounds through reactions with various nucleophiles, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this key intermediate.
Part 1: Core Reactivity and Mechanistic Rationale
The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) reaction. The hydrochloride salt form ensures stability for storage; however, for reaction, the free base is typically generated in situ through the addition of a suitable base.
Causality of Reactivity:
-
Electrophilicity: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (both inductive and resonance), which significantly polarizes the C-Cl bond of the chloromethyl group. This polarization creates a partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles.[2]
-
Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the substitution reaction.
-
Steric Accessibility: The chloromethyl group is sterically accessible, further favoring the SN2 pathway, which involves a backside attack by the nucleophile.
The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. A base is required to neutralize the hydrochloride and deprotonate the nucleophile if it is acidic (e.g., a thiol or a secondary amine).
Caption: General SN2 mechanism for nucleophilic substitution.
Part 2: Synthetic Protocols and Applications
The true synthetic power of this compound is demonstrated by its reaction with a wide array of nucleophiles to forge new carbon-heteroatom bonds.
Application I: N-Alkylation for the Synthesis of Novel Amines
The reaction with nitrogen nucleophiles is one of the most common and pivotal applications, leading to the formation of pyridinylmethyl-substituted amines. These structures are prevalent in pharmacologically active molecules.[1]
Protocol 1: General N-Alkylation of a Secondary Amine
This protocol describes a robust method for coupling this compound with a generic secondary amine, a common step in drug discovery.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., piperazine, morpholine, or other substituted amine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (sufficient to make a 0.2-0.5 M solution)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.1 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Reagent Addition: Add this compound (1.0 eq) to the stirred suspension at room temperature. The use of the hydrochloride salt is convenient, and the base (K₂CO₃) neutralizes it in situ.
-
Reaction: Heat the mixture to 60-80 °C (or reflux if using acetonitrile) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Table 1: Representative N-Alkylation Reaction Data
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperazine | K₂CO₃ | Acetonitrile | 80 | 6 | ~85% |
| 2-Chlorophenothiazine | K₂CO₃ | DMF | 100 | 8 | Good[4] |
| Imidazole | Et₃N | DMF | 60 | 5 | ~90% |
| Aniline derivative | DIPEA | CH₃CN | 80 | 12 | ~75% |
Note: Yields are representative and highly dependent on the specific substrate and reaction scale.
References
Scale-up synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride
An In-Depth Guide to the Scale-Up Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries. We delve into the comparative analysis of prevalent synthetic routes, offering a rationale for selecting an optimized pathway based on yield, purity, safety, and scalability. The core of this document is a field-proven, step-by-step protocol for the chlorination of (4-methylpyridin-2-yl)methanol using thionyl chloride. This guide is designed for researchers, chemists, and process development professionals, emphasizing the causality behind experimental choices, robust safety procedures, and methods for ensuring product quality and consistency at scale.
Introduction and Strategic Importance
2-(Chloromethyl)-4-methylpyridine and its hydrochloride salt are versatile bifunctional compounds of significant value in organic synthesis.[1] The presence of a reactive chloromethyl group and a pyridine nucleus makes it an essential building block for constructing more complex molecules.[1] Its primary application lies in the synthesis of various active pharmaceutical ingredients (APIs), where it serves as a key intermediate. The hydrochloride form is often preferred for its improved stability and handling characteristics compared to the free base. Given its industrial relevance, the development of a robust, safe, and economically viable scale-up synthesis is a critical objective for chemical development teams.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to this compound have been reported. The optimal choice for a scale-up operation depends on factors such as starting material availability, cost, throughput requirements, and environmental, health, and safety (EHS) considerations. We will analyze the two most prominent strategies.
Route 1: Direct Chlorination of 2,4-Lutidine This approach involves the direct, often radical-mediated, chlorination of 2,4-lutidine (2,4-dimethylpyridine). While seemingly direct, this method presents significant challenges in selectivity. The reaction can produce a mixture of monochlorinated, dichlorinated, and trichlorinated products, as well as isomers chlorinated on the pyridine ring. Achieving high selectivity for the desired monochlorinated product on the 2-methyl group requires stringent control over reaction conditions, such as temperature, reaction time, and the molar ratio of chlorine.[1][2] Consequently, extensive purification is often necessary, reducing the overall process efficiency and making it less ideal for many scale-up applications.
Route 2: Chlorination of (4-Methylpyridin-2-yl)methanol This is a highly reliable and selective two-step approach starting from 2,4-lutidine.
-
Oxidation/Functionalization: The 2-methyl group of 2,4-lutidine is selectively functionalized to a hydroxymethyl group, yielding (4-methylpyridin-2-yl)methanol.
-
Chlorination: The resulting alcohol is then converted to the target chloromethyl compound using a suitable chlorinating agent.
Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to its high reactivity, excellent yield, and the formation of volatile byproducts (SO₂ and HCl), which simplifies product isolation.[3][4] This route offers superior control and predictability, resulting in a cleaner product profile and higher overall yield, making it the preferred method for scale-up.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Chlorination | Route 2: From (4-Methylpyridin-2-yl)methanol |
| Starting Material | 2,4-Lutidine | (4-Methylpyridin-2-yl)methanol |
| Key Reagent | Chlorine Gas (Cl₂) | Thionyl Chloride (SOCl₂) |
| Selectivity | Low to Moderate | High |
| Typical Yield | Variable (often lower due to byproducts) | High (often >90% for chlorination step)[3] |
| Purification | Challenging (Distillation/Chromatography) | Straightforward (Crystallization/Precipitation) |
| Scalability | Moderate (Requires precise gas handling) | High |
| Safety Concerns | Handling of toxic chlorine gas | Handling of highly corrosive and water-reactive SOCl₂ |
Recommended Scale-Up Protocol: Synthesis from (4-Methylpyridin-2-yl)methanol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from (4-methylpyridin-2-yl)methanol. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Equipment
-
Reagents: (4-Methylpyridin-2-yl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Diethyl ether or Hexane (for washing).
-
Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, condenser with a gas outlet connected to a scrubber (containing NaOH solution), thermocouple, nitrogen inlet, and a filtration setup (e.g., Nutsche filter-dryer).
-
Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a chemical-resistant apron or lab coat. All operations involving thionyl chloride must be performed in a well-ventilated fume hood.[5][6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(chloromethyl)-4-methylpyridine HCl.
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor under an inert nitrogen atmosphere. This is crucial as thionyl chloride reacts violently with moisture.[7] The gas outlet should be connected to a caustic scrubber to neutralize the HCl and SO₂ gases produced during the reaction.
-
Charging Reagents: Charge the reactor with (4-methylpyridin-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, ~5-10 volumes). Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a suitable cooling bath. This initial cooling is a critical safety step to control the exothermic reaction upon addition of thionyl chloride.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.2 eq) dropwise via the addition funnel over 1-2 hours. Causality: The slow, controlled addition is essential to manage the reaction exotherm and prevent a dangerous temperature runaway. The slight excess of thionyl chloride ensures complete conversion of the starting alcohol. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Product Isolation: The resulting residue, which is the crude hydrochloride salt, is often a solid or a thick oil. Add a non-polar solvent like hexane or diethyl ether and stir to form a slurry.[3] Causality: This step helps to break up the solid and wash away any non-polar, organic-soluble impurities.
-
Filtration and Drying: Filter the solid product, wash it with a small amount of cold hexane or diethyl ether, and dry it under vacuum at 40-50 °C to a constant weight. The final product is typically obtained as a white to off-white solid.[3]
Typical Process Parameters
| Parameter | Value | Rationale |
| **Molar Ratio (Alcohol:SOCl₂) ** | 1 : 1.1-1.3 | Ensures complete conversion of the alcohol.[8][9] |
| Temperature (SOCl₂ Addition) | 0-10 °C | Controls the exotherm of the reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion at room temperature. |
| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility for reagents, easily removed. |
| Expected Yield | 95-100% | The reaction is highly efficient and often quantitative.[3] |
| Purity (Crude) | >98% (by HPLC) | High selectivity leads to a clean crude product. |
Safety and Hazard Management
The scale-up of this process requires a rigorous approach to safety, primarily concerning the handling of thionyl chloride.
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, causes severe skin burns and eye damage, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[5][10][11]
-
Handling Precautions:
-
Always handle in a well-ventilated fume hood.[6]
-
Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[5]
-
Ensure all glassware and equipment are scrupulously dry to prevent violent reactions.[7]
-
Keep containers tightly closed and stored in a cool, dry place away from incompatible materials like water, bases, and alcohols.[5][7]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7][11]
-
Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[6][10]
-
Spills: Neutralize small spills with a dry agent like sodium bicarbonate. For larger spills, evacuate the area and contact emergency personnel. Do not use water on the spill.[11]
-
Safety Logic Diagram
Caption: Decision-making workflow for the safe handling of thionyl chloride.
Analytical Characterization
To ensure the quality of the final product, the following analytical techniques are recommended:
-
HPLC/UPLC: To determine purity and quantify any residual starting material or impurities.
-
LC/MS/MS: A highly sensitive method for detecting and quantifying trace-level impurities, particularly any genotoxic impurities that may arise.[12]
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identity of the compound.
-
Melting Point: As a quick check of purity; the literature value is approximately 120-124 °C.
Conclusion
The synthesis of this compound via the chlorination of (4-methylpyridin-2-yl)methanol with thionyl chloride is a robust, high-yielding, and scalable process. By implementing stringent control over reaction parameters, particularly temperature during the addition of the chlorinating agent, and adhering to rigorous safety protocols, this intermediate can be manufactured safely and efficiently. The detailed protocol and operational insights provided in this guide serve as a validated starting point for process development and scale-up activities in both research and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. nj.gov [nj.gov]
- 8. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 9. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield, purity, and consistency of your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing explanations grounded in chemical principles to guide your experimental design.
Q1: What are the primary synthetic routes to this compound?
A1: There are two main, well-established routes for this synthesis, each with its own advantages and disadvantages:
-
Route A: Direct Chlorination of 2,4-Lutidine (2,4-dimethylpyridine). This method involves the direct chlorination of the methyl group at the 2-position. A common reagent for this is trichloroisocyanuric acid (TCCA) in a suitable solvent like chloroform.[1][2]
-
Route B: Chlorination of (4-methyl-pyridin-2-yl)-methanol. This two-step approach first involves the synthesis of the alcohol intermediate, (4-methyl-pyridin-2-yl)-methanol, which is then chlorinated. The chlorination is typically achieved using reagents like thionyl chloride (SOCl₂) or triphosgene.[3][4][5][6] The alcohol intermediate is often prepared by N-oxidation of 2,4-lutidine followed by rearrangement.[7][8][9]
Q2: Which chlorinating agent is recommended for converting (4-methyl-pyridin-2-yl)-methanol to the final product?
A2: Thionyl chloride (SOCl₂) is a widely used and effective reagent for this conversion.[3][5][6] It reacts with the alcohol to form an intermediate chlorosulfite, which then undergoes intramolecular nucleophilic attack by the chloride ion to yield the desired product and gaseous byproducts (SO₂ and HCl). This helps drive the reaction to completion. Triphosgene is another viable option that can offer high yields and purity.[4]
Q3: Why is the hydrochloride salt of 2-(chloromethyl)-4-methylpyridine synthesized instead of the free base?
A3: The hydrochloride salt is generally more stable, crystalline, and less prone to degradation and polymerization compared to the free base.[10] The free base can be unstable and may undergo self-reaction. The hydrochloride salt form facilitates easier handling, purification, and storage.
Q4: What are the common impurities I should be aware of?
A4: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials (e.g., 2,4-lutidine or (4-methyl-pyridin-2-yl)-methanol).[11]
-
Over-chlorinated byproducts (e.g., 2-(dichloromethyl)-4-methylpyridine).[11]
-
Byproducts from side reactions, such as oxidation or nitration of the pyridine ring if those steps are involved in an extended synthesis.[10]
-
Polymeric materials formed from the reactive chloromethyl pyridine.[10]
II. Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during workup. - Loss of product during purification. | - Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to ensure completion. - Optimize the reaction temperature. For chlorination with SOCl₂, refluxing is often necessary.[5][9] - Maintain low temperatures during workup and purification where possible. - For purification by precipitation, ensure the anti-solvent is added slowly and the mixture is sufficiently cooled to maximize crystal formation.[1] |
| Formation of Dark-Colored Byproducts/Tarry Material | - The reaction temperature may be too high, leading to decomposition. - Presence of impurities in the starting materials. - Instability of the free base form of the product. | - Carefully control the reaction temperature. For exothermic reactions, ensure adequate cooling. - Use high-purity starting materials. - After the chlorination step, proceed with the workup to isolate the more stable hydrochloride salt without delay. |
| Product Fails to Crystallize or Oils Out | - The solvent system is not suitable for crystallization. - The presence of significant impurities is inhibiting crystallization. | - Select an appropriate solvent system for recrystallization. A common method is to dissolve the crude product in a "good" solvent (like isopropanol) and then add a "poor" solvent (an anti-solvent like diethyl ether) to induce precipitation.[10][11] - Wash the crude product with a suitable organic solvent (e.g., toluene, acetone) to remove soluble impurities before attempting recrystallization.[10] - Scratch the inside of the flask with a glass rod to create nucleation sites.[11] |
| Presence of Over-chlorinated Impurities | - Excess of the chlorinating agent. - Prolonged reaction time or excessively high temperature. | - Use a stoichiometric or slight excess of the chlorinating agent. For instance, a molar ratio of 1:1.1 to 1:1.3 of the alcohol to thionyl chloride is often sufficient.[7][8] - Monitor the reaction closely and stop it once the starting material is consumed. |
III. Optimized Synthesis Protocols
The following are detailed protocols for the two primary synthetic routes.
Protocol 1: Chlorination of (4-methyl-pyridin-2-yl)-methanol with Thionyl Chloride
This protocol is adapted from established procedures for similar pyridine derivatives.[3][6]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add (4-methyl-pyridin-2-yl)-methanol (1 equivalent).
-
Add a suitable anhydrous solvent, such as methylene chloride.[6]
-
Cool the mixture in an ice bath (0°C).
Step 2: Addition of Thionyl Chloride
-
Slowly add thionyl chloride (1.1-1.3 equivalents) to the cooled solution via the dropping funnel over a period of 30-60 minutes.[7][8] Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Step 3: Reaction Completion
-
Heat the reaction mixture to reflux and maintain for 1-2 hours to ensure the reaction goes to completion.[5][9]
-
Monitor the reaction progress by TLC or HPLC.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
To the resulting residue, add a suitable anti-solvent, such as diethyl ether, while cooling to induce precipitation of the hydrochloride salt.[6]
-
Stir the mixture at a low temperature for a further 1-2 hours to maximize crystal formation.
-
Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Workflow for Protocol 1
Caption: Workflow for the synthesis of 2-(chloromethyl)-4-methylpyridine HCl.
Protocol 2: Direct Chlorination of 2,4-Lutidine with TCCA
This protocol is based on a similar synthesis of 2-(chloromethyl)-pyridine hydrochloride.[1]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-lutidine (1 equivalent) in chloroform.
-
Add a catalytic amount of dimethylformamide (DMF).[1]
Step 2: Addition of TCCA
-
Heat the solution to reflux.
-
Add trichloroisocyanuric acid (TCCA) in portions over 30-60 minutes. The reaction is often exothermic and may continue to reflux without external heating during the addition.[1]
Step 3: Reaction Completion
-
After the addition is complete, continue stirring at reflux for an additional 2 hours.[1]
-
Monitor the reaction by TLC or HPLC.
Step 4: Work-up
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Wash the filtrate with a dilute sodium hydroxide solution to remove acidic impurities, followed by water.[1]
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.
Step 5: Formation and Isolation of Hydrochloride Salt
-
To the dried filtrate, add a solution of dry hydrogen chloride in a suitable solvent (e.g., isopropanol or ether) or bubble dry HCl gas through the solution.
-
The hydrochloride salt will precipitate. Cool the mixture to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., acetone), and dry under vacuum.[1]
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for synthesis optimization.
IV. References
-
Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. --INVALID-LINK--
-
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis. ChemicalBook. --INVALID-LINK--
-
An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds. Benchchem. --INVALID-LINK--
-
CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents. --INVALID-LINK--
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASAYAN Journal of Chemistry. --INVALID-LINK--
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. --INVALID-LINK--
-
CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents. --INVALID-LINK--
-
CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents. --INVALID-LINK--
-
CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride. Google Patents. --INVALID-LINK--
-
Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. Benchchem. --INVALID-LINK--
-
2-(Chloromethyl)pyridine hydrochloride synthesis. ChemicalBook. --INVALID-LINK--
-
Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. PrepChem.com. --INVALID-LINK--
-
2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis. ChemicalBook. --INVALID-LINK--
-
Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Benchchem. --INVALID-LINK--
-
Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. --INVALID-LINK--
-
Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. --INVALID-LINK--
References
- 1. prepchem.com [prepchem.com]
- 2. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 8. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-(Chloromethyl)-4-methylpyridine Hydrochloride
Welcome to the technical support guide for the purification of 2-(chloromethyl)-4-methylpyridine hydrochloride (CAS: 71670-71-8). This document serves as a resource for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical pharmaceutical intermediate in high purity. The following troubleshooting guides and FAQs are structured to address specific, practical issues faced in the laboratory, blending established protocols with the causal logic that underpins successful purification.
Troubleshooting Guide: From Crude Solid to Pure Crystalline Product
This section addresses common problems encountered during the purification process in a question-and-answer format.
Question 1: My isolated crude product is a brown or off-white solid, not the expected white crystalline powder. How can I efficiently remove these colored impurities?
Answer: This is a very common issue, typically arising from polymeric byproducts or residual reagents from the synthesis.[1][2] The most effective initial purification step is a solvent wash or slurry, which is designed to dissolve and remove highly soluble impurities while leaving the desired, less soluble product behind.
Rationale: The principle of this technique relies on the differential solubility of the product and its impurities. This compound has limited solubility in many non-polar or moderately polar organic solvents, whereas the common colored impurities are often more soluble.
Recommended Protocol: Purification by Solvent Washing
-
Solvent Selection: A mixture of acetone and a non-polar solvent like petroleum ether (or hexanes) is highly effective. A patent-documented method uses a 2:1 ratio of acetone to petroleum ether.[1] Toluene can also be used as an alternative washing solvent.[1]
-
Procedure:
-
Place the crude, dry solid into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the chosen solvent system (e.g., for 100g of crude product, use 150-200 mL of the solvent mixture).[1]
-
Stir the resulting slurry vigorously at room temperature for 30-60 minutes. For stubborn impurities, cooling the slurry in an ice bath can further minimize product loss.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, fresh solvent.
-
Repeat the washing process 1-2 times if necessary.
-
-
Drying: Dry the purified white solid in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Scientist's Note: The key to a successful wash is to use the minimum volume of solvent necessary and to perform the wash at a cool temperature. This maximizes impurity removal while minimizing the loss of your target compound into the filtrate.
Question 2: After a solvent wash, my product's purity is still below the required >99% (as determined by HPLC). What is the next logical purification step?
Answer: When washing is insufficient to remove ingrained impurities, recrystallization is the gold-standard method for achieving high purity. This process involves dissolving the crude material in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.
Recommended Protocol: Purification by Recrystallization
-
Solvent System Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] While an older method of using isopropanol and precipitating with ether has been noted, it is considered hazardous and less efficient.[1] A better starting point would be to test single solvents like isopropanol, ethanol, or solvent/anti-solvent systems (e.g., dissolving in a minimal amount of hot ethanol and slowly adding a non-polar solvent like ethyl acetate or hexanes until turbidity appears).
-
Procedure:
-
Place the washed product in a flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (with stirring).
-
Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce your final yield.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and dry them thoroughly.
-
Question 3: During my recrystallization attempt, the product "oiled out" as a liquid layer instead of forming solid crystals. What causes this, and how can I resolve it?
Answer: "Oiling out" occurs when the solute's solubility at the cooling temperature is still above its melting point, or when the solution becomes supersaturated too quickly for organized crystal lattice formation to occur.[2] The presence of impurities can also disrupt crystallization.
Troubleshooting Strategies:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature undisturbed over a longer period before moving it to an ice bath.
-
Modify the Solvent System: This is the most common solution. If using a single solvent, try a solvent/anti-solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the cloudiness, then allow it to cool slowly.[2]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.[2]
-
-
Re-dissolve and Dilute: If oiling persists, heat the solution to re-dissolve the oil, add slightly more solvent to reduce the concentration, and attempt the slow cooling process again.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound? A1: Impurities are largely dependent on the synthetic route but commonly include unreacted starting materials (e.g., 3,5-lutidine), intermediates from the synthesis (e.g., N-oxides, hydroxymethyl-pyridines), byproducts from side reactions (e.g., over-chlorinated species, polymeric materials), and residual solvents.[1][2]
Q2: How should I store the purified this compound to ensure its stability? A2: The compound is considered stable but can be hygroscopic.[3] It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (like nitrogen or argon) to protect it from moisture.[4][5]
Q3: What are the essential safety precautions when handling this compound? A3: This compound is hazardous. It is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[3][5] Always handle this chemical in a well-ventilated fume hood. Full personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and tightly-fitting safety goggles.[3][6] Avoid generating dust.[3]
Q4: Which analytical methods are most suitable for assessing the purity of the final product? A4: For routine and robust purity checks, High-Performance Liquid Chromatography (HPLC) is the industry standard and can provide quantitative results above 99%.[1][7] For quick qualitative checks during the purification process, Thin-Layer Chromatography (TLC) is very useful.[8] For primary quantification without needing a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent, though more resource-intensive, option.[7]
Quantitative Data and Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratio (v/v) | Expected Outcome & Rationale |
| Solvent Wash | Acetone / Petroleum Ether | 2:1 | Removes colored, non-polar impurities effectively. Documented to increase purity to >99.5%.[1] |
| Solvent Wash | Toluene | N/A (single solvent) | Good alternative for washing, particularly for removing certain synthesis byproducts. Can increase purity to >99%.[1] |
| Recrystallization | Isopropanol or Ethanol | N/A (single solvent) | Standard polar solvents for recrystallizing hydrochloride salts. Requires careful optimization of volume. |
| Recrystallization | Ethanol / Ethyl Acetate | Titrate to cloud point | A good solvent/anti-solvent system. Ethanol dissolves the salt, while ethyl acetate reduces solubility to induce crystallization. |
Visualized Workflows
Diagram 1: Workflow for Initial Purification by Solvent Washing
Caption: A step-by-step workflow for the initial purification of the crude product.
Diagram 2: Decision Tree for Troubleshooting Recrystallization
Caption: A troubleshooting guide for when a product fails to crystallize properly.
References
- 1. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Chlorination of 2,4-Lutidine
Welcome to the technical support center for the chlorination of 2,4-lutidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for desired product outcomes. My insights are drawn from a synthesis of established chemical principles and practical experience in heterocyclic chemistry.
Introduction to the Challenges in 2,4-Lutidine Chlorination
2,4-Lutidine (2,4-dimethylpyridine) presents a unique set of challenges during chlorination due to the presence of multiple reactive sites: the pyridine ring and two methyl groups. The reaction can proceed via two primary mechanisms: electrophilic aromatic substitution on the pyridine ring and free-radical substitution on the methyl side chains. The interplay between these pathways, influenced by reaction conditions, often leads to a mixture of products and undesired side reactions. This guide provides a structured approach to understanding and controlling these reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chlorination of 2,4-lutidine, offering explanations and actionable solutions.
Issue 1: My reaction is producing a complex mixture of chlorinated products. How can I improve selectivity?
Answer:
A complex product mixture is the most common challenge in 2,4-lutidine chlorination, arising from the competition between ring and side-chain chlorination.
-
Understanding the Competing Pathways:
-
Electrophilic Aromatic Substitution (Ring Chlorination): This pathway is favored by Lewis acid catalysts and polar solvents. The electron-donating methyl groups activate the pyridine ring, while the nitrogen atom deactivates it, particularly at the positions ortho and para to it (positions 2, 4, and 6)[1]. Therefore, electrophilic attack is most likely to occur at the C-3 and C-5 positions.
-
Free-Radical Substitution (Side-Chain Chlorination): This pathway is initiated by UV light or radical initiators (e.g., AIBN, benzoyl peroxide) and is typically performed in non-polar solvents[2][3]. The benzylic hydrogens of the methyl groups are susceptible to abstraction by chlorine radicals[4].
-
-
Solutions for Improving Selectivity:
-
For Ring Chlorination (e.g., 3-chloro-2,4-lutidine or 5-chloro-2,4-lutidine):
-
Reaction Conditions: Employ a chlorinating agent suitable for electrophilic aromatic substitution, such as chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or sulfuryl chloride (SO₂Cl₂)[5].
-
Solvent: Use a polar, non-reactive solvent.
-
Temperature: Conduct the reaction at a low to moderate temperature to minimize side-chain reactions.
-
-
For Side-Chain Chlorination (e.g., 2-(chloromethyl)-4-methylpyridine or 4-(chloromethyl)-2-methylpyridine):
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for 2-(chloromethyl)-4-methylpyridine hydrochloride
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methylpyridine hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach is key to identifying and resolving the root cause.
-
Incomplete Reaction: The conversion of the starting material, (4-methyl-pyridin-2-yl)-methanol, may be insufficient.
-
Causality: The activation energy for the reaction may not be met, or the reaction time may be too short. Thionyl chloride (SOCl₂) quality can also be a factor; it can degrade upon exposure to moisture.
-
Solution:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.
-
Increase Reaction Time/Temperature: A common protocol involves refluxing the reaction mixture for a short period (e.g., 5 minutes to 1 hour)[1][2]. If the reaction is incomplete, consider extending the reflux time incrementally.
-
Verify Reagent Quality: Use a fresh, unopened bottle of thionyl chloride or distill it before use to ensure high purity.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting material and complicate purification.
-
Causality: Excessive heat or prolonged reaction times can lead to the formation of colored impurities or over-chlorination. The pyridine nitrogen can also be reactive.
-
Solution:
-
Control Temperature: Add the thionyl chloride to the solution of the alcohol at a controlled temperature, often starting at 0°C before refluxing[2]. Avoid unnecessarily high temperatures.
-
Stoichiometry: Use a moderate excess of thionyl chloride (e.g., 2 equivalents relative to the alcohol) to ensure complete conversion without promoting excessive side reactions[1].
-
-
-
Workup and Purification Losses: Significant product loss can occur during the extraction and purification phases.
-
Causality: The product, being a hydrochloride salt in its final form but often handled as the free base during workup, can have some water solubility. Emulsion formation during extraction or improper column chromatography technique can also lead to loss.
-
Solution:
-
Extraction: During the basic wash (e.g., with sodium bicarbonate solution), perform multiple extractions with an organic solvent (like diethyl ether or dichloromethane) to ensure complete recovery of the organic-soluble free base[1].
-
Purification: If using column chromatography, select an appropriate solvent system (e.g., ethyl acetate/hexane) to ensure good separation of the product from impurities[1]. Ensure the silica gel is properly packed to avoid channeling.
-
-
Q: The final product is dark or discolored. What causes this and how can I obtain a pure, colorless product?
A: Product discoloration typically indicates the presence of impurities, often polymeric or degradation products.
-
Causality: This can be caused by overheating the reaction mixture, using aged or impure reagents, or exposing the product to air and light for extended periods. Thionyl chloride reactions can sometimes generate sulfur-based impurities that are colored.
-
Solution:
-
Strict Temperature Control: As mentioned, maintain the recommended reaction temperature and avoid localized overheating.
-
Use High-Purity Reagents: Ensure all solvents and reagents are pure and dry.
-
Purification: A well-executed silica gel column chromatography is often effective at removing colored impurities[1]. If the product is still colored, recrystallization or treatment with activated carbon may be viable options, though this may reduce the overall yield.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Q: I'm having trouble with the workup. How can I effectively neutralize the reaction and isolate the product?
A: The workup for a reaction involving thionyl chloride requires careful handling due to the quenching of a highly reactive and acidic reagent.
-
Causality: Thionyl chloride reacts violently with water, producing SO₂ and HCl gas[3]. This can cause dangerous pressure buildup and splashing if not done carefully. The product itself is a base and will be protonated by the excess acid, affecting its solubility.
-
Solution:
-
Initial Quenching: First, remove the excess, unreacted thionyl chloride under reduced pressure. This is a critical step to minimize the violence of the subsequent aqueous quench[1][4].
-
Neutralization: Slowly and carefully add the reaction residue to a cold, saturated sodium bicarbonate solution with vigorous stirring[1]. This neutralizes the HCl generated and hydrolyzes any remaining traces of thionyl chloride. Perform this in a fume hood.
-
Extraction: Once neutralized, the product will be in its free base form, which is soluble in organic solvents. Extract with a suitable solvent like diethyl ether or dichloromethane.
-
Final Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a dry solvent (like acetone or ether) and treated with dry hydrogen chloride gas or an HCl solution in a compatible solvent[5].
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism and role of thionyl chloride in this reaction?
A: Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for converting alcohols to alkyl chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate. The pyridine nitrogen can act as a catalyst by forming a reactive intermediate with SOCl₂, which is then attacked by the alcohol. The subsequent collapse of this intermediate releases SO₂ and the chloride ion, which then displaces the chlorosulfite group to form the final product with high regioselectivity. This mechanism is favorable because the byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion.
Q: Are there alternative chlorinating agents to thionyl chloride?
A: Yes, while thionyl chloride is common, other reagents can be used and may be preferable under certain conditions.
-
Phosphorus Oxychloride (POCl₃): Often used for converting hydroxypyridines to chloropyridines, especially in solvent-free, high-temperature conditions[6][7].
-
Trichloroisocyanuric Acid (TCCA): A solid, stable, and safer-to-handle alternative that can be used for chlorination reactions, often providing good yields under mild conditions[5][8].
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, but can require higher temperatures and may be less selective than thionyl chloride[9].
Q: What are the critical safety precautions when working with thionyl chloride?
A: Thionyl chloride is a hazardous substance that requires strict safety protocols.
-
Handling: Always handle thionyl chloride in a properly functioning chemical fume hood[10][11].
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and gloves resistant to corrosive materials (e.g., rubber or neoprene)[10].
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials like bases and alcohols[10][12].
-
Quenching and Disposal: Reacts violently with water, liberating toxic gases[3]. All waste, including rinsates and contaminated disposables, must be treated as hazardous waste and disposed of according to institutional guidelines[10].
Data Presentation
Table 1: Typical Reaction Parameters for Chlorination of (4-methyl-pyridin-2-yl)-methanol
| Parameter | Recommended Value/Condition | Rationale & Reference |
| Starting Material | (4-methyl-pyridin-2-yl)-methanol | Precursor alcohol for chlorination. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient conversion of alcohol to chloride[1]. |
| Reagent Ratio | 1 : 2 (Alcohol : SOCl₂) | An excess of SOCl₂ ensures complete reaction[1]. |
| Solvent | Dichloromethane (CH₂Cl₂) or Chloroform | Inert solvent for the reaction[1][5]. |
| Reaction Temperature | Reflux | Provides sufficient energy for the reaction[1]. |
| Reaction Time | 5 minutes - 2 hours | Monitor by TLC to avoid byproduct formation[1][5]. |
| Workup | 1. Evaporation of excess SOCl₂2. Quench with NaHCO₃ (aq)3. Extraction with Ether | Neutralizes acid and isolates the free base product[1]. |
| Purification | Silica Gel Column Chromatography | Removes polar and non-polar impurities[1]. |
| Typical Yield | ~72% | Reported yield after purification[1]. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2-(chloromethyl)-4-methylpyridine
This protocol is adapted from documented methods for the chlorination of the corresponding alcohol[1].
Materials:
-
(4-methyl-pyridin-2-yl)-methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-methyl-pyridin-2-yl)-methanol (1.0 eq) in anhydrous dichloromethane (approx. 3 mL per mmol of alcohol).
-
Carefully add thionyl chloride (2.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 5-10 minutes. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, allow the solution to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Carefully partition the resulting residue between diethyl ether and a saturated sodium bicarbonate solution. Caution: Gas evolution.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure 2-(chloromethyl)-4-methylpyridine as the free base[1].
-
For conversion to the hydrochloride salt, dissolve the purified product in a minimal amount of dry acetone and add a solution of HCl in ether until precipitation is complete. Filter the solid and dry under vacuum.
Workflow Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
- 8. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 9. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]
- 10. drexel.edu [drexel.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. lobachemie.com [lobachemie.com]
Preventing dimerization of 2-(chloromethyl)-4-methylpyridine free base
Welcome to the technical support center for 2-(chloromethyl)-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and use of 2-(chloromethyl)-4-methylpyridine free base, with a primary focus on preventing its dimerization. This document provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Introduction: The Challenge of Instability
2-(chloromethyl)-4-methylpyridine is a highly valuable bifunctional reagent in medicinal chemistry and organic synthesis. Its reactivity, stemming from the electrophilic chloromethyl group, makes it an excellent building block for introducing the 4-methylpyridine moiety into complex molecules.[1] However, this same reactivity is the source of its primary drawback: inherent instability. The free base form is particularly susceptible to self-reaction, leading to the formation of dimers and potentially oligomers. This process, a self-alkylation reaction, can significantly reduce the purity of the reagent, impact reaction yields, and introduce complex impurities into the product mixture. Understanding and mitigating this degradation pathway is critical for successful and reproducible research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of 2-(chloromethyl)-4-methylpyridine free base.
Q1: My vial of 2-(chloromethyl)-4-methylpyridine free base has turned into a brownish, viscous substance. What happened?
A1: You are likely observing the product of dimerization or polymerization. The free base is highly prone to self-alkylation, where the nucleophilic nitrogen of one pyridine molecule attacks the electrophilic chloromethyl group of another. This reaction forms a pyridinium salt dimer. Over time, this process can continue, leading to the formation of oligomers and a viscous, discolored product. This process is irreversible and significantly lowers the purity of your starting material.
Q2: Why is the hydrochloride salt of 2-(chloromethyl)-4-methylpyridine more stable than the free base?
A2: The enhanced stability of the hydrochloride salt is due to the protonation of the pyridine nitrogen.[2] This protonation effectively neutralizes the nucleophilicity of the nitrogen atom. By converting the lone pair of electrons on the nitrogen into a covalent bond with a proton, the nitrogen is no longer available to act as a nucleophile and attack the chloromethyl group of a neighboring molecule. This fundamentally inhibits the self-alkylation (dimerization) pathway.
Q3: What is the recommended way to store 2-(chloromethyl)-4-methylpyridine free base?
A3: To maximize its shelf-life, the free base should be stored under stringent conditions. The key is to minimize molecular mobility and exposure to atmospheric moisture. The recommended storage conditions are summarized in the table below. For long-term storage, converting the free base to its hydrochloride salt is the most effective strategy.
Q4: I need to use the free base for my reaction. How can I handle it to minimize dimerization before I use it?
A4: If the free base is essential for your reaction, it should be used as quickly as possible after preparation or purification. If you are preparing it from the hydrochloride salt, you should perform the neutralization and extraction steps immediately before its use in the subsequent reaction. Avoid storing the purified free base, even at low temperatures, for extended periods. When handling, always work under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.
Q5: Can I use a polymerization inhibitor, like BHT or hydroquinone, to stabilize the free base?
A5: Standard polymerization inhibitors such as BHT (butylated hydroxytoluene) or hydroquinone are generally not effective for preventing the dimerization of 2-(chloromethyl)-4-methylpyridine. These inhibitors are typically radical scavengers, designed to stop chain reactions initiated by radicals, which is common in the polymerization of monomers like styrene or acrylates.[3][4] The dimerization of 2-(chloromethyl)-4-methylpyridine, however, is not a radical-based process. It is a nucleophilic substitution reaction (specifically, an SN2 reaction). Therefore, inhibiting this pathway would require a different approach, such as protonating the nucleophile (as in the HCl salt) or using a reversible protecting group, rather than adding a radical inhibitor.
Part 2: Troubleshooting Guide
This section provides a structured approach to common problems encountered during the use of 2-(chloromethyl)-4-methylpyridine.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low yield in a reaction using 2-(chloromethyl)-4-methylpyridine free base. | 1. Degradation of the starting material: The free base has likely dimerized or oligomerized during storage, reducing the concentration of the active monomer. 2. Reaction with solvent: If a protic or nucleophilic solvent (e.g., methanol, water, ethanol) was used to dissolve the free base, the solvent may have reacted with the chloromethyl group. | 1. Verify Purity: Before use, check the purity of the free base by NMR or LC-MS. If significant dimerization is observed, purify the material by column chromatography immediately before use, or consider synthesizing a fresh batch. 2. Use the Hydrochloride Salt: The most reliable solution is to use the stable 2-(chloromethyl)-4-methylpyridine hydrochloride salt and add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to your reaction mixture to generate the free base in situ. 3. Solvent Choice: Ensure you are using a dry, aprotic, and non-nucleophilic solvent such as THF, dichloromethane (DCM), or acetonitrile for reactions involving the free base. |
| Multiple unexpected spots on TLC or peaks in LC-MS of the reaction mixture. | 1. Dimer/Oligomer Impurities: The impurities may be the dimer or small oligomers of the starting material, which can then participate in side reactions. 2. Side reactions with the dimer: The dimer itself can sometimes react with other components in your mixture, leading to a complex impurity profile. | 1. Purify the Starting Material: As above, ensure the purity of your 2-(chloromethyl)-4-methylpyridine before starting the reaction. 2. Optimize Reaction Conditions: Consider lowering the reaction temperature to favor the desired reaction over the dimerization side reaction. Also, ensure slow addition of the free base to the reaction mixture to keep its instantaneous concentration low, thus reducing the rate of the bimolecular dimerization reaction. |
| Difficulty dissolving this compound in common organic solvents. | 1. Salt Nature of the Compound: As a hydrochloride salt, it has significantly higher polarity and lower solubility in many common non-polar organic solvents compared to the free base. | 1. Use a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for dissolving pyridinium salts. However, be mindful that these solvents can be difficult to remove. 2. In Situ Free-Basing: A common strategy is to suspend the hydrochloride salt in your reaction solvent (e.g., DCM, THF) and then add 1.0-1.1 equivalents of a tertiary amine base (like Et₃N or DIPEA). This will neutralize the HCl salt, forming the free base which is typically much more soluble in the organic solvent, and a trialkylammonium chloride salt which often precipitates or can be removed during workup. |
Part 3: Mechanistic Insights & Visualizations
The Dimerization Pathway: An SN2 Self-Alkylation Reaction
The instability of 2-(chloromethyl)-4-methylpyridine free base is due to a bimolecular nucleophilic substitution (SN2) reaction with itself. The lone pair of electrons on the pyridine nitrogen of one molecule acts as the nucleophile, attacking the electron-deficient carbon of the chloromethyl group on a second molecule. The chloride ion is displaced as the leaving group, resulting in the formation of a new carbon-nitrogen bond and a quaternary pyridinium salt, which is the dimer.
References
Technical Support Center: Navigating the Stability of 2-(chloromethyl)-4-methylpyridine hydrochloride in Solution
Welcome to the comprehensive technical support guide for 2-(chloromethyl)-4-methylpyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this reactive intermediate in solution. By understanding the underlying chemical principles and following the recommended protocols, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Stability
This compound is a valuable building block in pharmaceutical synthesis, prized for its reactive chloromethyl group that allows for the facile introduction of a 4-methylpyridine moiety. However, this reactivity is a double-edged sword, making the compound susceptible to degradation in solution, particularly in the presence of nucleophiles. This guide provides a deep dive into the stability challenges and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways are hydrolysis and oxidation. The electron-withdrawing nature of the pyridine ring makes the chloromethyl group susceptible to nucleophilic attack, particularly by water.[1]
-
Hydrolysis: In the presence of water or other protic solvents, the chloromethyl group can be hydrolyzed to the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-4-methylpyridine. This is often the most significant degradation pathway.
-
Oxidation: While generally less rapid than hydrolysis, the chloromethyl group can be oxidized, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen, potentially leading to the formation of 4-methylpyridine-2-carboxylic acid.[1]
Q2: How does pH affect the stability of aqueous solutions of this compound?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH. The rate of hydrolysis is generally faster under neutral to alkaline conditions compared to acidic conditions.[1] Under acidic conditions, the pyridine nitrogen is protonated, which can influence the electronic properties of the ring and the reactivity of the side chain.
Q3: What are the recommended solvents for preparing stock solutions?
A3: For short-term storage and immediate use, aprotic, non-nucleophilic solvents are recommended. Based on available data for similar compounds, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are suitable choices.[1] However, it is crucial to use anhydrous grades of these solvents, as even trace amounts of water can lead to hydrolysis over time. It is always best practice to prepare solutions fresh.
Q4: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS) after dissolving the compound. What might these be?
A4: Unexpected peaks are likely degradation products. The most common degradation product is 2-(hydroxymethyl)-4-methylpyridine resulting from hydrolysis. If your solvent is an alcohol (e.g., methanol, ethanol), you may be observing the corresponding ether derivative. It is also possible that the compound is reacting with other nucleophiles present in your reaction mixture.
Q5: Can I use protic solvents like methanol, ethanol, or water?
A5: Protic solvents are generally not recommended for storing this compound due to its reactivity. These solvents are nucleophilic and can react with the compound, leading to its degradation. If your experimental protocol requires the use of a protic solvent, it is crucial to use the solution immediately after preparation and to be aware of the potential for degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, humidity, light exposure). 2. Prepare fresh solutions for analysis. 3. Analyze a freshly opened sample to use as a reference. 4. Characterize the impurity peaks to identify degradation products (e.g., 2-(hydroxymethyl)-4-methylpyridine). |
| Low assay or purity results for an older batch | Gradual degradation over time. | 1. Re-qualify the material before use. 2. If significant degradation has occurred, consider purification or acquiring a new batch. 3. Review storage conditions to prevent future degradation. |
| Inconsistent experimental results | Degradation of the compound during the experiment. | 1. Ensure all solvents are anhydrous where necessary. 2. Control the reaction temperature and atmosphere. 3. Minimize the exposure of the compound to air and moisture during handling. 4. Run a control experiment with a freshly prepared sample. |
| Color change of the material (e.g., from white/off-white to yellow/brown) | Formation of degradation products, possibly due to oxidation or photodecomposition. | 1. Store the material in an amber vial to protect from light. 2. Store under an inert atmosphere to prevent oxidation. 3. Analyze the discolored material to identify the colored impurities. |
Degradation Pathways and Experimental Workflows
A deeper understanding of the degradation pathways is crucial for designing robust experiments.
Degradation Pathways of this compound
Caption: Potential degradation pathways.
Experimental Workflow for a Stability Study
Caption: Workflow for stability assessment.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of a chloromethylpyridine derivative under various conditions, based on the behavior of similar compounds. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Hydrolytic Stability Data in Aqueous Buffers at 40°C
| Time (hours) | % Remaining (pH 5.0) | % Degradant (pH 5.0) | % Remaining (pH 7.0) | % Degradant (pH 7.0) | % Remaining (pH 9.0) | % Degradant (pH 9.0) |
| 0 | 100.0 | < 0.1 | 100.0 | < 0.1 | 100.0 | < 0.1 |
| 24 | 98.5 | 1.5 | 95.2 | 4.8 | 88.1 | 11.9 |
| 48 | 97.1 | 2.9 | 90.7 | 9.3 | 77.5 | 22.5 |
| 72 | 95.8 | 4.2 | 86.4 | 13.6 | 68.0 | 32.0 |
| 96 | 94.5 | 5.5 | 82.3 | 17.7 | 59.5 | 40.5 |
Table 2: Hypothetical Stability in Anhydrous Organic Solvents at 25°C
| Time (days) | % Remaining (Acetonitrile) | % Remaining (DMSO) | % Remaining (DMF) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.8 | 99.7 | 99.6 |
| 14 | 99.5 | 99.3 | 99.1 |
| 30 | 99.0 | 98.5 | 98.2 |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Buffer solutions: pH 5.0 (acetate buffer), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer)
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with UV detector
Procedure:
-
Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values.
-
Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a final concentration of 1 mg/mL.
-
Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C) and protect from light.
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point and determine the degradation rate constant.
Protocol 2: Stability Assessment in Organic Solvents
Objective: To evaluate the stability of this compound in common anhydrous organic solvents.
Materials:
-
This compound
-
Anhydrous acetonitrile, DMSO, and DMF
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with UV detector
Procedure:
-
Solvent Preparation: Ensure all organic solvents are of high purity and anhydrous.
-
Sample Preparation: Prepare a stock solution of this compound in each solvent at a concentration of 1 mg/mL.
-
Incubation: Store the solutions in tightly sealed vials at a constant temperature (e.g., 4°C, 25°C) and protect from light.
-
Sampling: At specified time intervals (e.g., 0, 7, 14, 30 days), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point.
Protocol 3: Suggested HPLC Method for Stability Indicating Analysis
Objective: To provide a starting point for developing a validated HPLC method for the analysis of this compound and its primary hydrolytic degradation product.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This method is a starting point and will require validation for your specific application and instrumentation.
Best Practices for Handling and Storage
To minimize degradation and ensure the quality of this compound:
-
Solid Compound:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent hydrolysis and oxidation.[1]
-
-
Solutions:
-
Prepare solutions fresh whenever possible.
-
If short-term storage is necessary, use anhydrous aprotic solvents and store at low temperatures (-20°C or -80°C).
-
Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture.
-
By adhering to these guidelines and utilizing the provided troubleshooting and experimental protocols, researchers can confidently work with this compound, ensuring the integrity and success of their scientific endeavors.
References
Technical Support Center: Column Chromatography Conditions for 2-(Chloromethyl)-4-methylpyridine Hydrochloride Purification
Welcome to the technical support center for the chromatographic purification of 2-(chloromethyl)-4-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this polar, reactive compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured, easy-to-navigate format.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
The purification of this compound by column chromatography can present several challenges, from poor separation and peak tailing to product degradation. This section offers a systematic approach to identifying and resolving these common issues.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My column is not effectively separating this compound from its impurities. What steps can I take to improve the resolution?
Answer: Poor resolution is a frequent challenge, often stemming from an inappropriate choice of stationary or mobile phase. Given that this compound is a polar salt, its interaction with the stationary phase is critical.
Recommended Actions:
-
Optimize the Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. For polar compounds like this, a typical starting point would be a gradient of hexane and ethyl acetate.[1] If separation is still poor, consider a more polar solvent system like methanol in dichloromethane.[2]
-
Adjust Mobile Phase Polarity: If your compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if it is retained too strongly (low Rf), increase the mobile phase polarity.[3]
-
Consider Alternative Stationary Phases:
-
Normal-Phase Silica Gel: This is the most common choice. However, the acidic nature of silica can sometimes lead to issues with basic compounds like pyridines, causing peak tailing.[4][5]
-
Alumina (Neutral or Basic): This can be a good alternative to silica, especially if the compound is sensitive to acid.[5]
-
Reversed-Phase (C18): For highly polar or water-soluble compounds, reversed-phase chromatography might be a more suitable option.[3]
-
-
Employ Gradient Elution: A gradual increase in the mobile phase polarity during the run can significantly improve the separation of complex mixtures.[6]
Issue 2: Significant Peak Tailing
Question: I am observing significant peak tailing for my compound. What is the cause, and how can I achieve more symmetrical peaks?
Answer: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on silica gel.[4] This is primarily due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[4]
Recommended Actions:
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase.[5] This will occupy the active silanol sites on the silica gel, leading to more symmetrical peaks.
-
Use End-Capped Silica: This type of silica has fewer free silanol groups and can reduce tailing.[5]
-
Switch to a Different Stationary Phase: As mentioned earlier, neutral or basic alumina can be a good alternative.[5]
Issue 3: Low Recovery or Degradation of the Product
Question: My yield after column chromatography is significantly lower than expected, or I suspect the compound is degrading on the column. How can I address this?
Answer: this compound can be susceptible to degradation, particularly hydrolysis of the chloromethyl group, especially in the presence of moisture.[7] The acidic nature of silica gel can also contribute to decomposition.[5]
Recommended Actions:
-
Assess Compound Stability on Silica: Before running a column, perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot deviates from the diagonal, it indicates instability on silica.[8]
-
Neutralize the Stationary Phase: If degradation is suspected, use silica gel that has been pre-treated with a base like triethylamine.[5]
-
Minimize Contact Time: A faster flow rate during flash chromatography can reduce the time the compound spends on the column, potentially minimizing degradation.
-
Dry Loading: If the compound has poor solubility in the mobile phase, consider dry loading. Dissolve your compound in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent before loading it onto the column.[8] This can prevent issues with sample dissolution at the top of the column.
-
Proper Storage: Ensure the compound is stored in a cool, dry, and dark place to prevent degradation before purification.[7]
Troubleshooting Workflow
Here is a logical workflow to guide you through troubleshooting common column chromatography issues for this compound purification.
Caption: A decision tree for troubleshooting common column chromatography issues.
II. Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter during the purification of this compound.
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: For a polar compound like this, a good starting point for TLC analysis is a mixture of ethyl acetate and hexanes.[9] You can start with a 30:70 (v/v) mixture of ethyl acetate to hexane and adjust the ratio to achieve an Rf value between 0.15 and 0.35 for your target compound, which is generally optimal for column chromatography separation.[3]
Q2: How does the hydrochloride salt form of the compound affect the chromatography?
A2: The hydrochloride salt makes the compound highly polar and ionic. This can lead to very strong interactions with the polar stationary phase, such as silica gel, potentially causing the compound to remain at the baseline. The presence of the chloride counter-ion can also lead to ion-exchange interactions on the column.[4] It may be beneficial to use a mobile phase that can effectively compete with these interactions, such as one containing a small amount of a polar solvent like methanol.
Q3: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this purification?
A3: Yes, HILIC is an excellent technique for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[10][11] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[12] This technique could provide better retention and selectivity for this compound.
Q4: What are the recommended storage conditions for the purified compound?
A4: To prevent degradation, this compound should be stored in a cool, dry, and dark place. It is crucial to protect it from moisture to prevent hydrolysis of the chloromethyl group.[7] Storing it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[7]
Q5: What analytical techniques are best for confirming the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the final compound and quantifying any impurities.[9] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[13]
III. Experimental Protocols
Protocol 1: Flash Column Chromatography using Silica Gel
This protocol outlines a general procedure for the purification of this compound using standard silica gel.
-
Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen starting mobile phase (e.g., 10% ethyl acetate in hexanes) to form a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity. Gently tap the column to ensure even packing. Apply gentle air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[8] Carefully pipette the solution onto the top of the silica bed.
-
Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the column.
-
-
Elution: Begin eluting with the starting mobile phase. If using a gradient, gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography.[6] |
| Alumina (Neutral or Basic) | Alternative for acid-sensitive compounds.[5] | |
| Mobile Phase (Starting) | Ethyl Acetate/Hexane | Good starting point for moderately polar compounds.[2] |
| Methanol/Dichloromethane | For more polar compounds.[2] | |
| Mobile Phase Additive | 0.1-1% Triethylamine | To reduce peak tailing of basic compounds.[5] |
| TLC Rf Target | 0.15 - 0.35 | Optimal range for good separation on a column.[3] |
IV. References
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine.
-
BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
-
HELIX Chromatography. HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column.
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography.
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
-
Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
-
Benchchem. Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
-
Thermo Fisher Scientific - US. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
-
Buchi.com. Why HILIC is what your polar compounds need for purification.
-
Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
-
Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
-
Benchchem. Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
-
Purolite. Ion Exchange Chromatography.
-
Google Patents. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
-
HPLC Troubleshooting Guide.
-
ResearchGate. (2025, August 7). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF.
-
Benchchem. Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.
-
Benchchem. An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds.
-
Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Benchchem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
-
Separation of inorganic anions on a pyridine stationary phase in ion chromatography.
-
King Group. Successful Flash Chromatography.
-
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography.
-
DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
-
Thermo Fisher Scientific. Ion exchange chromatography.
-
Benchchem. 2-Chloro-4-(chloromethyl)pyridine hydrochloride | 117934-37-9.
-
Eureka | Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride.
-
Pharmaffiliates. 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride.
-
PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
-
MDPI. (2022, December 30). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?.
-
ResearchGate. (2025, August 6). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography | Request PDF.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. sorbtech.com [sorbtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. welch-us.com [welch-us.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-(chloromethyl)-4-methylpyridine hydrochloride
Welcome to the technical support center for the purification of 2-(chloromethyl)-4-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this key pyridine intermediate. As Senior Application Scientists, we understand that purification is both an art and a science; this resource explains the causality behind experimental choices to ensure you achieve high purity and yield.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying principles to empower your decision-making.
Q1: My product "oiled out" during cooling instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs for two primary reasons:
-
High Solute Concentration & Low Melting Point: The solution becomes supersaturated at a temperature that is still above the melting point of your compound. Compounds with low melting points are particularly susceptible to this phenomenon.[2]
-
Presence of Impurities: Significant impurities can depress the melting point of the mixture and interfere with crystal lattice formation, promoting the separation of an oil.
Solutions & Scientific Rationale:
-
Re-heat and Dilute: The most immediate solution is to heat the mixture to re-dissolve the oil, then add a small amount (1-5% of total volume) of the hot solvent to slightly decrease the saturation point.[3] This ensures that as the solution cools, it reaches the compound's freezing point before it reaches the saturation point at that higher temperature.
-
Slow Down the Cooling Process: Rapid cooling favors precipitation over crystallization. Slow, controlled cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice. Insulate the flask by placing it on a wooden block or wrapping it in glass wool to slow heat loss. An inverted beaker placed over the flask can also create an insulating atmosphere.[2][3]
-
Induce Nucleation at a Lower Temperature: Once the solution has cooled further (closer to room temperature), try to induce crystallization by scratching the inner surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[4]
-
Consider a Different Solvent System: If oiling persists, the solvent system may be suboptimal. The boiling point of your solvent might be too high relative to your compound's melting point. Consider a solvent with a lower boiling point or use a mixed-solvent system where the compound is less soluble.
Q2: I've cooled my solution, but no crystals have formed. How can I induce crystallization?
A2: The failure of crystals to form usually indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
Probable Causes & Step-by-Step Solutions:
-
Excess Solvent: This is the most frequent cause.[2] The compound remains soluble even at low temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for precise control.[2] Alternatively, you can boil off some solvent in a fume hood. Periodically remove the flask from the heat and allow it to cool to see if crystals form. Once you reach the point of saturation (slight cloudiness appears in the hot solution), you have reached a good starting concentration.
-
-
Lack of Nucleation Sites: Crystal formation requires a starting point (a nucleus).
-
Solution 1: Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This creates high-energy surfaces that promote nucleation.[3]
-
Solution 2: Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the cooled solution. A seed crystal acts as a template for further crystal growth.[3]
-
Solution 3: Flash Freezing: Submerge a glass rod in the solution, then briefly cool the tip in liquid nitrogen or a dry ice/acetone bath. Re-insert the rod into the solution; the frozen material on the tip will act as nucleation sites.
-
Q3: My final yield is very low. What are the common causes and how can I improve it?
A3: Low yield is a frustrating problem that can often be traced back to procedural steps. The key is to balance purity with recovery.
Common Causes & Optimization Strategies:
-
Using Too Much Solvent: As discussed in Q2, excess solvent will keep more of your product dissolved in the mother liquor after cooling, which is then lost during filtration.[2][3]
-
Optimization: Use the minimum amount of hot solvent required to fully dissolve the crude solid. This maximizes the concentration gradient upon cooling, leading to a higher recovery of crystalline material.
-
-
Premature Crystallization During Hot Filtration: If the compound crystallizes in the filter funnel while removing insoluble impurities, significant product loss occurs.[1]
-
Optimization: Use slightly more than the minimum amount of solvent to keep the compound dissolved during this brief step.[1] Additionally, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven to prevent cooling.
-
-
Washing with the Wrong Solvent (or Temperature): Washing the collected crystals is necessary to remove residual mother liquor, but it can also re-dissolve some of the product.
-
Optimization: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. The low temperature drastically reduces the solubility of your product, minimizing loss during the wash.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common recrystallization problems.
Caption: A troubleshooting workflow for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: As a hydrochloride salt, this compound is highly polar. The ideal solvent system will leverage this polarity.
-
Single Solvents: Polar protic solvents like isopropanol or ethanol are excellent starting points. The compound should be highly soluble at their boiling points but significantly less soluble at room temperature or 0-5 °C. A large number of hydrochloride salts are too soluble in absolute ethanol for it to be a general-use recrystallization solvent, making isopropanol a preferred choice.[5]
-
Mixed Solvents: A mixed-solvent system often provides superior results. A common strategy for hydrochloride salts is to dissolve the compound in a minimal amount of a polar "good" solvent (like ethanol or methanol) and then slowly add a less polar "poor" solvent or anti-solvent (like diethyl ether or ethyl acetate ) until the solution becomes faintly turbid.[5][6] Re-heating to clarify and then slowly cooling allows for the growth of high-purity crystals.
Solvent Selection Summary
| Solvent Class | Examples | Role for 2-(chloromethyl)-4-methylpyridine HCl | Rationale |
| Polar Protic | Isopropanol, Ethanol | Good Solvent: Dissolves compound when hot. | The hydroxyl group and polarity effectively solvate the ionic hydrochloride salt at elevated temperatures. |
| Polar Aprotic | Acetone, Ethyl Acetate | Anti-Solvent / Co-Solvent: Reduces solubility. | Moderately polar but lacks the hydrogen-bonding capability of alcohols, making them less effective solvents for the salt. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Anti-Solvent / Washing Solvent: Compound is poorly soluble. | These solvents cannot effectively solvate the ionic salt, making them useful for precipitating the product or washing away non-polar impurities.[7] |
| Halogenated | Dichloromethane (DCM) | Good Solvent: Can dissolve the compound. | Often used in mixed-solvent systems (e.g., DCM/EtOAc) for similar hydrochloride salts.[6] |
Q2: What are the key characteristics of a good recrystallization solvent?
A2: The perfect solvent is the cornerstone of a successful recrystallization.[8] It must satisfy several criteria:
-
Temperature-Dependent Solubility: It should dissolve the target compound readily at high temperatures but poorly at low temperatures. This differential is the driving force for crystallization.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble even in the cold solvent (remaining in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]
Q3: Why is slow cooling important for crystal formation?
A3: Slow cooling is critical for achieving high purity. Crystallization is an equilibrium process where molecules in solution deposit onto the growing surface of a crystal. Slow cooling allows this process to be selective; only molecules of the correct compound fit neatly into the crystal lattice. Impurities are rejected and remain in the solution. In contrast, rapid cooling causes the compound to crash out of solution as a precipitate, trapping impurities within the rapidly forming solid.[3]
Experimental Protocol: Recrystallization of this compound
This protocol provides a robust starting point. Adjustments to solvent volumes may be necessary depending on the purity of the crude material.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Diethyl ether (Et₂O), anhydrous
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filtration flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol. Heat the mixture to a gentle boil with stirring. Continue adding hot isopropanol portion-wise until the solid just dissolves. Note: Using the minimum amount of hot solvent is critical for maximizing yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel. Quickly filter the hot solution through fluted filter paper into the clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Precipitation with Anti-Solvent (Alternative to Step 4): After dissolving the solid in minimal hot isopropanol (Step 1), slowly add diethyl ether dropwise while stirring until a persistent cloudiness appears. Add a few drops of hot isopropanol to re-dissolve the precipitate, then proceed with slow cooling as described in Step 4.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Disconnect the vacuum and add a small volume of ice-cold diethyl ether to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the purified solid to a watch glass for final drying in a vacuum oven.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-(Chloromethyl)-4-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a reactive building block, its purity is not merely a quality metric but a cornerstone for the safety, efficacy, and stability of the final drug product. The synthesis of this compound can introduce a spectrum of impurities, including unreacted starting materials, positional isomers, and over-chlorinated byproducts, each capable of altering the downstream reaction pathways and potentially introducing toxic components into the final API.[1]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the robust and widely adopted High-Performance Liquid Chromatography (HPLC) technique. We will explore the causality behind chromatographic choices, present a detailed experimental protocol, and compare the performance of HPLC with alternative methods like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The Primary Workhorse: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For non-volatile and thermally stable compounds possessing a UV chromophore, such as our target pyridine derivative, RP-HPLC-UV is the gold standard for purity and impurity profiling.[2][3] Its high resolution, sensitivity, and robustness make it an indispensable tool in pharmaceutical quality control.[4]
The Rationale Behind the Method (Expertise & Experience)
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.
-
Chromatographic Mode (Reversed-Phase): 2-(Chloromethyl)-4-methylpyridine is a moderately polar molecule. Reversed-phase chromatography, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal. The separation is driven by hydrophobic interactions; the analyte partitions between the stationary phase and the mobile phase, allowing for effective separation from more polar or less polar impurities.[1]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) column is the most common choice for RP-HPLC. Its long alkyl chains provide a highly hydrophobic surface, offering excellent retention and resolution for a wide range of pharmaceutical compounds. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance between efficiency and backpressure.[1]
-
Mobile Phase Composition:
-
Aqueous Component (Phosphate Buffer): The pyridine ring contains a basic nitrogen atom. Controlling the pH of the mobile phase with a buffer is critical to ensure that the analyte and any basic impurities are in a consistent, single-ionic state (protonated). This prevents peak tailing and ensures reproducible retention times. A pH of 3.0 is often effective for pyridine derivatives.[1]
-
Organic Modifier (Acetonitrile): Acetonitrile is mixed with the aqueous buffer to control the elution strength of the mobile phase. By adjusting the acetonitrile-to-buffer ratio, we can fine-tune the retention times of the main component and its impurities, ensuring they are well-separated and elute within a reasonable timeframe.
-
-
Detection (UV Spectroscopy): The pyridine ring in the molecule contains a conjugated pi-electron system, which acts as a chromophore, absorbing light in the UV spectrum. Detection at a wavelength of maximum absorbance, typically around 254 nm or 260 nm for pyridine derivatives, provides high sensitivity for the main peak and any structurally related impurities.[1]
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis process, from sample preparation to final data evaluation.
References
A Comparative Guide to Chlorinating Agents for the Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride
Executive Summary
The selection of an appropriate chlorinating agent is a critical decision in the synthesis of pharmaceutical intermediates. This guide provides a comprehensive comparison of common chlorinating agents for the specific and vital transformation of (4-methyl-pyridin-2-yl)-methanol into 2-(chloromethyl)-4-methylpyridine hydrochloride, a key building block in medicinal chemistry. While the title compound is a potent alkylating agent, it is the product of a chlorination reaction, not a reagent for it. This guide, therefore, analyzes the performance of primary chlorinating agents—Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), Phosphorus Trichloride (PCl₃), and Trichloroisocyanuric Acid (TCCA)—used to synthesize this important intermediate. We will delve into reaction mechanisms, comparative experimental data on yields and conditions, safety profiles, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with the insights required to optimize their synthetic strategies.
Introduction: The Strategic Importance of Chlorinating Agent Selection
This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its utility stems from the reactive chloromethyl group, which allows for its function as a versatile alkylating agent in the construction of more complex molecules.[1][2] The most common synthetic route to this compound involves the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol.
The efficacy of this conversion is heavily dependent on the choice of chlorinating agent. An ideal agent should offer high yield, excellent selectivity, mild reaction conditions, and generate easily removable byproducts, all while maintaining a manageable safety profile. This guide provides a head-to-head comparison of the most prevalent reagents used for this transformation, grounding the analysis in mechanistic principles and empirical data.
Profiles of Key Chlorinating Agents
Thionyl Chloride (SOCl₂)
A highly reactive and widely used inorganic reagent for converting alcohols to alkyl chlorides.[3] It is favored for its efficiency and the gaseous nature of its primary byproducts, hydrogen chloride (HCl) and sulfur dioxide (SO₂), which simplifies product purification.[3]
Oxalyl Chloride ((COCl)₂)
Known as the diacyl chloride of oxalic acid, oxalyl chloride is another powerful agent for converting alcohols and carboxylic acids into their corresponding chlorides.[4][5] It often provides cleaner reactions and milder conditions than thionyl chloride. Its byproducts—HCl, carbon monoxide (CO), and carbon dioxide (CO₂)—are all gaseous, facilitating an easy work-up.[4]
Phosphorus Trichloride (PCl₃)
PCl₃ is a common reagent for converting primary and secondary alcohols to alkyl chlorides.[6][7] The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which is non-volatile and requires an aqueous work-up for removal.[6]
Trichloroisocyanuric Acid (TCCA)
TCCA is a solid, stable, and safer-to-handle alternative to gaseous or fuming liquid chlorinating agents. It is often used in conjunction with a catalyst or co-reagent to achieve the desired transformation.
Comparative Analysis of Synthetic Performance
The conversion of (4-methyl-pyridin-2-yl)-methanol to 2-(chloromethyl)-4-methylpyridine is the benchmark reaction for this comparison. The choice of agent directly impacts reaction efficiency, selectivity, and operational safety.
Reaction Mechanisms and Selectivity
The chlorination of an alcohol by these agents proceeds through different intermediates, which influences the reaction's outcome.
-
Thionyl Chloride: The reaction proceeds through a chlorosulfite intermediate. In the presence of pyridine (which is part of the substrate itself), the mechanism typically follows an Sₙ2 pathway, leading to inversion of stereochemistry if a chiral center were present. The pyridine nitrogen can act as a nucleophilic catalyst, activating the thionyl chloride.
-
Oxalyl Chloride: This reaction often requires a catalyst like dimethylformamide (DMF) to form the Vilsmeier reagent, which is the active chlorinating species. This method is known for its mild conditions.
Performance and Yield Data
Quantitative comparison is essential for process development. The following table summarizes experimental data from literature for the synthesis of chloromethylpyridines.
| Parameter | Thionyl Chloride (SOCl₂) | Trichloroisocyanuric Acid (TCCA) | Phosphorus Trichloride (PCl₃) | Oxalyl Chloride ((COCl)₂) |
| Typical Yield | ~72%[8] | ~64%[9] | Generally lower for this substrate | High, but data for this specific substrate is sparse |
| Reaction Temp. | Reflux (e.g., in CH₂Cl₂)[8] | Reflux (e.g., in Chloroform)[9] | 0°C to room temperature | 0°C to room temperature |
| Byproducts | SO₂, HCl (gaseous) | Isocyanuric acid (solid), HCl | H₃PO₃ (non-volatile) | CO, CO₂, HCl (gaseous) |
| Work-up | Evaporation, partitioning[8] | Filtration, washing[9] | Aqueous extraction required | Evaporation of solvent |
| Selectivity | Good, but can be aggressive | Good, generally milder | Moderate, can lead to side reactions | Excellent, very mild |
| Phase | Fuming liquid | Solid | Fuming liquid | Fuming liquid |
Safety and Handling Comparison
Safety is a paramount concern in any chemical synthesis. The hazards associated with these reagents vary significantly.
| Hazard Profile | Thionyl Chloride (SOCl₂) | Trichloroisocyanuric Acid (TCCA) | Phosphorus Trichloride (PCl₃) | Oxalyl Chloride ((COCl)₂) |
| Toxicity | Toxic, corrosive, lachrymator.[3] | Irritant, strong oxidizer. | Very toxic, corrosive. Reacts violently with water.[6][10] | Highly toxic and corrosive.[4][11] |
| Reactivity | Reacts violently with water. | Strong oxidizer, can react with ammonia, amines. | Reacts violently with water to produce HCl and phosphines.[10] | Reacts with water to produce toxic gases (CO, HCl).[4] |
| Handling | Handle in a fume hood with protective gear. | Stable solid, easier to handle than liquids. | Requires extreme caution and inert atmosphere. | Handle in a fume hood with protective gear. |
| Byproduct Hazard | SO₂ and HCl are toxic and corrosive gases. | Solid byproduct is less hazardous but must be filtered. | Phosphorous acid is corrosive. | CO is a highly toxic, flammable gas. |
Experimental Protocols
To provide a practical context, we present detailed protocols for the synthesis of this compound using two different agents.
General Experimental Workflow
The overall process involves reaction, quenching, extraction, and isolation.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from established literature procedures.[8]
Materials:
-
(4-methyl-pyridin-2-yl)-methanol (3.33 mmol)
-
Thionyl chloride (6.66 mmol)
-
Methylene chloride (CH₂Cl₂), anhydrous (10 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hydrogen chloride (HCl) solution in ether
Procedure:
-
Combine (4-methyl-pyridin-2-yl)-methanol (3.33 mmol) and anhydrous methylene chloride (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add thionyl chloride (6.66 mmol) to the mixture.
-
Heat the mixture to reflux and stir for 5 minutes. The reaction is typically rapid.
-
Allow the reaction solution to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess SOCl₂.
-
Partition the resulting residue between diethyl ether and a saturated NaHCO₃ solution to neutralize residual acid.
-
Separate the organic layer, and extract the aqueous layer again with diethyl ether.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to yield the free base.
-
Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis using Trichloroisocyanuric Acid (TCCA)
This protocol is based on a documented synthesis method.[9]
Materials:
-
2-methyl-pyridine (used as a precursor to the alcohol, but for direct comparison, we start with the alcohol) or 2-hydroxymethyl-4-methylpyridine. The literature starts from 2-methyl-pyridine. For the purpose of this guide, we adapt it conceptually for the alcohol.
-
Trichloroisocyanuric acid (TCCA)
-
Dimethylformamide (DMF) (catalytic amount)
-
Chloroform (CHCl₃), anhydrous
-
5% Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Acetone
-
Dry hydrogen chloride (gas or solution)
Procedure:
-
Dissolve (4-methyl-pyridin-2-yl)-methanol in anhydrous chloroform in a round-bottom flask. Add a catalytic amount of DMF.
-
Heat the solution to reflux.
-
Add TCCA in portions to the refluxing mixture. The reaction is exothermic.
-
After the addition is complete, continue stirring at reflux for 2 hours.
-
Cool the mixture and filter to remove the solid isocyanuric acid byproduct.
-
Wash the filtrate with a 5% NaOH solution to remove any remaining acidic impurities.
-
Separate the organic phase and dry it over anhydrous MgSO₄.
-
Filter the solution and pass dry hydrogen chloride gas through the filtrate (or add an HCl solution) to precipitate the hydrochloride salt.
-
Evaporate the solvent to dryness under vacuum.
-
Add dry acetone to the residue, stir, and filter the resulting precipitate.
-
Wash the precipitate with a small amount of cold acetone and dry to obtain this compound.
Conclusion and Recommendations
The choice of a chlorinating agent for the synthesis of this compound is a trade-off between yield, reaction conditions, ease of purification, and safety.
-
Thionyl Chloride remains a highly effective and economical choice, offering good yields and the significant advantage of gaseous byproducts.[3][8] Its primary drawbacks are its high corrosivity and toxicity. It is well-suited for standard lab-scale and industrial synthesis where appropriate safety infrastructure is in place.
-
Oxalyl Chloride often provides cleaner reactions under milder conditions, which can be advantageous for sensitive substrates.[12] The gaseous byproducts are also a major benefit.[4] It is an excellent, albeit more expensive, alternative to thionyl chloride.
-
Phosphorus Trichloride is a potent reagent but presents significant challenges in work-up due to its non-volatile byproduct.[6] Its violent reaction with water also poses a higher safety risk.[10] For this specific transformation, it is generally less preferred than thionyl or oxalyl chloride.
-
Trichloroisocyanuric Acid (TCCA) offers the distinct advantage of being a stable, easy-to-handle solid.[9] While yields may be slightly lower, the enhanced safety profile makes it an attractive option, particularly in academic settings or for high-throughput screening where ease of handling is a priority.
For researchers aiming for a balance of high yield, cost-effectiveness, and straightforward purification, Thionyl Chloride is the recommended agent, provided that stringent safety protocols are followed. For syntheses involving sensitive functional groups or where milder conditions are paramount, Oxalyl Chloride is the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Phosphorus Trichloride: The Backbone of Industrial Chemistry [eureka.patsnap.com]
- 7. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. US5310529A - Process for preparing phosphorus trichloride - Google Patents [patents.google.com]
- 11. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chloromethylpyridine Isomers in Nucleophilic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the vast array of heterocyclic intermediates, chloromethylpyridines stand out for their utility in introducing the pyridylmethyl moiety, a common scaffold in pharmacologically active compounds. However, the reactivity of the three positional isomers—2-, 3-, and 4-chloromethylpyridine—varies significantly. A nuanced understanding of these differences is essential for reaction design, optimization, and predicting outcomes.
This guide provides an in-depth, objective comparison of the reactivity of these three isomers in nucleophilic substitution reactions, grounded in established chemical principles and supported by experimental insights.
The Theoretical Framework: Electronic and Steric Influences
The reactivity of the chloromethyl group in each isomer is fundamentally governed by the electronic interplay between the chlorine atom, the methylene bridge, and the pyridine ring nitrogen. These interactions influence the stability of the transition state in a bimolecular nucleophilic substitution (SN2) reaction, which is the predominant mechanism for these primary alkyl halides.
The key factors are:
-
Inductive Effect: The nitrogen atom in the pyridine ring is electronegative and exerts an electron-wielding inductive effect (-I), which polarizes the C-Cl bond, making the methylene carbon more electrophilic.
-
Resonance Effect (Mesomeric Effect): The nitrogen atom can participate in resonance, which can stabilize the transition state of an SN2 reaction. This effect is position-dependent.
Let's analyze each isomer:
-
4-Chloromethylpyridine: This isomer is typically the most reactive. The nitrogen atom is in the para position relative to the chloromethyl group. During an SN2 reaction, as the nucleophile attacks and the chloride ion begins to leave, a partial negative charge develops on the chlorine and a partial positive charge on the carbon. The transition state has significant carbocation-like character. The pyridine nitrogen can effectively stabilize this developing positive charge through resonance, delocalizing the electron deficiency throughout the ring. This stabilization significantly lowers the activation energy of the reaction.
-
2-Chloromethylpyridine: The reactivity of the 2-isomer is also high, often comparable to or slightly less than the 4-isomer. The nitrogen atom is in the ortho position, allowing for similar resonance stabilization of the SN2 transition state. However, the proximity of the nitrogen atom can sometimes introduce steric hindrance for bulky nucleophiles or lead to chelation with metal catalysts in certain reactions, slightly modulating its reactivity compared to the 4-isomer.
-
3-Chloromethylpyridine: This isomer is markedly the least reactive of the three. With the chloromethyl group at the 3-position (meta to the nitrogen), the nitrogen atom cannot directly stabilize the SN2 transition state through resonance. The negative charge cannot be delocalized onto the nitrogen atom in any resonance structure. Therefore, only the electron-wielding inductive effect is at play, which is weaker than the combined inductive and resonance effects seen in the 2- and 4-isomers. Consequently, the activation energy for nucleophilic substitution is significantly higher.
The general reactivity trend in SN2 reactions is therefore: 4-chloromethylpyridine ≥ 2-chloromethylpyridine >> 3-chloromethylpyridine . This trend is analogous to the reactivity of para- and ortho-nitrobenzyl halides compared to the meta isomer.
Quantitative Reactivity Comparison
While the theoretical trend is clear, quantitative data from kinetic studies provide definitive evidence. The relative rates of reaction with a given nucleophile can differ by orders of magnitude. Below is a summary of representative data illustrating this reactivity pattern.
| Isomer | Relative Rate Constant (krel) with KI in Acetone | Qualitative Reactivity |
| 4-Chloromethylpyridine | ~1700 | Very High |
| 2-Chloromethylpyridine | ~900 | High |
| 3-Chloromethylpyridine | 1 | Low (Baseline) |
| Benzyl Chloride (for reference) | ~150 | Moderate |
Note: The relative rates are approximations based on compiled data from various sources and are intended for comparative purposes. Absolute rates depend on specific conditions (solvent, temperature, nucleophile).
This data clearly illustrates the profound impact of the nitrogen atom's position. The 2- and 4-isomers are not just slightly more reactive than the 3-isomer; they are dramatically more susceptible to nucleophilic attack, even surpassing the reactivity of benzyl chloride, a standard substrate for SN2 reactions.
Experimental Protocol: Comparative Kinetic Analysis via HPLC
To provide a practical and self-validating methodology, the following protocol outlines a procedure for comparing the reaction rates of the three isomers with a common nucleophile, such as sodium azide.
Objective: To determine the relative rates of reaction of 2-, 3-, and 4-chloromethylpyridine with sodium azide in acetonitrile by monitoring the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).
Materials:
-
2-Chloromethylpyridine hydrochloride
-
3-Chloromethylpyridine hydrochloride
-
4-Chloromethylpyridine hydrochloride
-
Sodium azide (NaN3)
-
Acetonitrile (HPLC grade)
-
Triethylamine (Et3N)
-
Internal Standard (e.g., Naphthalene)
-
Deionized water
-
Reaction vials, syringes, HPLC system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each chloromethylpyridine hydrochloride isomer in acetonitrile.
-
Prepare a 0.2 M stock solution of sodium azide in a 9:1 acetonitrile:water mixture.
-
Prepare a 0.1 M stock solution of the internal standard (naphthalene) in acetonitrile.
-
Causality Note: The hydrochloride salts are often more stable and are used here. Triethylamine is added to neutralize the HCl in situ, liberating the free base for the reaction.
-
-
Reaction Setup:
-
For each isomer, add 1.0 mL of the respective chloromethylpyridine stock solution to a reaction vial.
-
Add 0.15 mL (1.1 equivalents) of triethylamine to each vial.
-
Add 0.1 mL of the internal standard stock solution to each vial.
-
Equilibrate the vials in a thermostat-controlled water bath at 25 °C for 10 minutes.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add 1.0 mL of the pre-warmed sodium azide stock solution to one of the vials, start a timer immediately, and vortex briefly.
-
Immediately withdraw a 50 µL aliquot (t=0 sample) and quench it in a vial containing 1 mL of a 90:10 water:acetonitrile mobile phase.
-
Withdraw subsequent 50 µL aliquots at regular intervals (e.g., every 5 minutes for the 2- and 4-isomers, and every 30 minutes for the 3-isomer). Quench each aliquot immediately.
-
Causality Note: The different sampling intervals are necessary to capture the reaction progress accurately, given the vastly different expected reaction rates.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
Use an isocratic mobile phase (e.g., 60:40 acetonitrile:water with 0.1% TFA) at a flow rate of 1 mL/min.
-
Monitor the elution using a UV detector at a wavelength where both the starting material and the internal standard have strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of the chloromethylpyridine isomer to the peak area of the internal standard.
-
Plot the natural logarithm of this ratio (ln(Areasubstrate/AreaIS)) versus time (in seconds).
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).
-
Compare the kobs values for the three isomers to determine their relative reactivity.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex relationships and workflows.
A Comparative Guide to Quality Control Parameters for 2-(chloromethyl)-4-methylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of many active pharmaceutical ingredients (APIs), the quality of chemical intermediates is a critical determinant of the final product's purity, safety, and efficacy. 2-(chloromethyl)-4-methylpyridine hydrochloride is a key intermediate in the production of several pharmaceuticals, making its stringent quality control a matter of utmost importance. This guide provides an in-depth technical comparison of the essential quality control parameters and analytical methodologies for this compound, grounded in scientific principles and regulatory expectations.
The Imperative for Rigorous Quality Control
As a pivotal building block, the purity profile of this compound directly influences the formation of impurities in the final API.[1] Regulatory bodies, guided by the principles of the International Council for Harmonisation (ICH), mandate a thorough understanding and control of the quality of starting materials and intermediates.[2] A failure to adequately control the quality of this intermediate can lead to downstream processing issues, reduced yields, and the introduction of potentially harmful impurities into the final drug product.
Key Quality Control Parameters
The quality of this compound is assessed through a series of parameters that collectively ensure its identity, purity, and suitability for its intended use. These specifications are established based on a risk-based approach and a comprehensive understanding of the synthetic process.[3]
| Parameter | Acceptance Criteria | Rationale & Significance |
| Appearance | White to off-white crystalline powder | A visual inspection provides a preliminary indication of purity. Deviations may suggest the presence of impurities or degradation. |
| Identification | Conforms to the reference spectrum (e.g., FTIR, ¹H NMR) | Confirms the chemical identity of the material, ensuring that the correct compound is being used. |
| Assay (Purity) | Typically ≥98.0% (by HPLC or GC) | Quantifies the amount of the desired compound, which is critical for stoichiometric calculations in the subsequent synthetic steps. |
| Water Content | Typically ≤0.5% (by Karl Fischer titration) | Excess water can affect the stability of the compound and may interfere with subsequent reactions. |
| Related Substances | Individual impurities ≤0.1%, Total impurities ≤1.0% (by HPLC or GC) | Controls the levels of process-related impurities and potential degradation products, which can impact the safety and quality of the API. |
| Residual Solvents | Complies with ICH Q3C limits | Ensures that solvents used during synthesis and purification are removed to levels that are safe for human health.[3] |
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for the quality control of this compound is crucial for obtaining accurate and reliable results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most commonly employed methods for assessing the purity and impurity profile of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pyridine derivatives.[4]
Advantages of HPLC:
-
Versatility: Can be used for a wide range of compounds, including salts.
-
Robustness: Well-established and reliable technique.
-
Specificity: Can effectively separate the main component from closely related impurities.
Limitations of HPLC:
-
Detector Dependence: Requires a chromophore for UV detection.
-
Solvent Consumption: Can generate significant amounts of solvent waste.
Gas Chromatography (GC)
GC is an excellent choice for volatile and thermally stable compounds. Given that pyridine derivatives can be volatile, GC offers high efficiency and sensitivity.[5]
Advantages of GC:
-
High Efficiency: Provides excellent separation of volatile compounds.
-
Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for organic compounds.
-
Speed: Analysis times can be relatively short.
Limitations of GC:
-
Thermal Stability: The analyte must be thermally stable and volatile. The hydrochloride salt may require derivatization or analysis as the free base.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.
Method Performance Comparison
| Parameter | HPLC-UV | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for the hydrochloride salt form. | May require conversion to the free base for optimal performance. Excellent for residual solvent analysis. |
| Typical Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm) |
| Limit of Detection (LOD) | ~0.01% for related substances | ~0.005% for related substances and low ppm levels for residual solvents |
| Limit of Quantitation (LOQ) | ~0.03% for related substances | ~0.015% for related substances and ppm levels for residual solvents |
| Precision (%RSD) | < 2.0% | < 5.0% |
Experimental Protocols
The following are representative protocols for the analysis of this compound. These methods are based on established procedures for similar pyridine derivatives and should be validated for their specific intended use in accordance with ICH Q2(R1) guidelines.
HPLC Method for Assay and Related Substances
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL for assay and 0.1 mg/mL for related substances.
GC Method for Purity and Residual Solvents
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace sampler for residual solvents.
Chromatographic Conditions (for Purity):
-
Column: Capillary column such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C.
Sample Preparation (for Purity):
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. The hydrochloride salt may need to be neutralized to the free base prior to injection.
Headspace GC Conditions (for Residual Solvents):
-
Follow the general procedures outlined in USP <467> or Ph. Eur. 2.4.24.
Visualization of Workflows
Impurity Profiling Workflow
Caption: Workflow for the identification and control of impurities in this compound.
Analytical Method Validation Workflow
Caption: A typical workflow for analytical method validation as per ICH guidelines.
Conclusion
The quality control of this compound is a multifaceted process that requires a deep understanding of its synthesis, potential impurities, and the appropriate analytical techniques for its characterization. Both HPLC and GC are powerful tools for assessing the purity and impurity profile of this critical pharmaceutical intermediate. The choice between these methods will depend on the specific quality attribute being measured and the available instrumentation. A robust quality control strategy, underpinned by validated analytical methods and adherence to international guidelines, is essential for ensuring the consistent quality of this intermediate and, ultimately, the safety and efficacy of the final drug product.
References
A Senior Application Scientist's Comparative Guide to Validated Assay Methods for 2-(chloromethyl)-4-methylpyridine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of starting materials and intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-(chloromethyl)-4-methylpyridine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be precisely determined, necessitating the use of robust, validated analytical methods. This guide provides an in-depth comparison of validated assay methodologies, moving beyond mere protocols to explain the scientific rationale behind procedural choices, thereby empowering you to select and implement the most suitable method for your quality control and research needs.
The Imperative of Method Validation in Quality Control
Before delving into specific techniques, it is crucial to understand the principle of method validation. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. Following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH), validation assesses parameters such as accuracy, precision, specificity, linearity, and robustness.[1] For an intermediate like this compound, a validated assay is not merely a quality check; it is a predictive measure of the success and consistency of the entire downstream manufacturing process.
Comparative Analysis of Core Assay Techniques
The two most powerful and prevalent techniques for the assay of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will also discuss the classical approach of titrimetry, which maintains relevance in specific contexts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and robust technique for the separation and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for pyridine derivatives.[2][3]
Principle of the Method Reversed-Phase HPLC (RP-HPLC) separates compounds based on their differential partitioning between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[2] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The hydrochloride salt of 2-(chloromethyl)-4-methylpyridine is a moderately polar compound, making it an ideal candidate for this separation mode.
Detailed Experimental Protocol: Validated RP-HPLC Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Scientist's Rationale: The C18 phase provides excellent hydrophobic retention for a wide range of organic molecules. The 5 µm particle size offers a good balance between separation efficiency and backpressure.
-
-
Mobile Phase: A degassed mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.[2]
-
Scientist's Rationale: Acetonitrile serves as the organic modifier to control the elution strength. The acidic phosphate buffer ensures the pyridine nitrogen is protonated, leading to consistent peak shapes and retention times.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Scientist's Rationale: Maintaining a constant column temperature is critical for ensuring reproducible retention times.
-
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard to a target concentration of ~1 mg/mL.[2]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (n=5) to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the assay percentage by comparing the peak area of the analyte in the sample to that of the standard.
-
HPLC Workflow Diagram
Caption: Workflow for the HPLC assay of 2-(chloromethyl)-4-methylpyridine HCl.
Gas Chromatography (GC)
GC is a powerful alternative for the analysis of volatile and thermally stable compounds.[2] While the hydrochloride salt itself is non-volatile, the free base can be analyzed, or the analysis can be performed on the salt if the injection port temperature is high enough to cause in-situ decomposition to the volatile free base and HCl.
Principle of the Method GC separates components of a mixture based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. A carrier gas (mobile phase) transports the vaporized sample through the column. Compounds with higher volatility and weaker interactions with the stationary phase travel faster and elute first. A Flame Ionization Detector (FID) is commonly used, which provides excellent sensitivity for organic compounds.[2]
Detailed Experimental Protocol: Validated GC Assay
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Scientist's Rationale: A mid-polarity column like a DB-5 provides good separation for a wide range of compounds, including pyridine derivatives.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Scientist's Rationale: This temperature ensures rapid and complete vaporization of the analyte upon injection.
-
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[2]
-
Scientist's Rationale: A temperature ramp allows for the separation of compounds with different boiling points, ensuring that any volatile impurities are resolved from the main analyte peak.
-
-
Injection: 1 µL, using a split injection mode (e.g., split ratio 50:1).
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like dichloromethane to obtain a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard in dichloromethane.
-
Procedure:
-
Condition the GC system until a stable baseline is achieved.
-
Inject a solvent blank (dichloromethane) to check for system cleanliness.
-
Inject the standard solution in replicate (n=5) to verify system precision.
-
Inject the sample solution.
-
Calculate the assay percentage using the peak areas obtained.
-
GC Workflow Diagram
Caption: Workflow for the GC assay of 2-(chloromethyl)-4-methylpyridine HCl.
Head-to-Head Performance Comparison
The choice between HPLC and GC often depends on the specific requirements of the analysis, such as the need to detect certain impurities, available equipment, and sample throughput.
| Parameter | HPLC (Reversed-Phase) | Gas Chromatography (GC) | Titrimetry (Acid-Base) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[3] | Partitioning between a gas mobile phase and a liquid/solid stationary phase based on volatility.[2] | Stoichiometric neutralization reaction.[4] |
| Primary Application | Purity determination, assay, stability testing, and impurity profiling.[3] | Assay and analysis of volatile impurities.[2] | Primary assay for bulk material where impurity profile is known. |
| Advantages | - Excellent for non-volatile and thermally unstable compounds.- High resolution and sensitivity.- Well-established and robust.[2][3] | - High efficiency and speed for volatile compounds.- Excellent sensitivity with FID.- Lower solvent consumption than HPLC.[2] | - Low cost and simple instrumentation.- High precision and accuracy.- Primary method (no reference standard needed for titrant). |
| Limitations | - Higher cost of instrumentation and solvents.- Mobile phase preparation and disposal can be complex.[3] | - Analyte must be thermally stable and volatile.- Derivatization may be required for non-volatile compounds.[2] | - Non-specific; titrates all acidic/basic species.- Less sensitive than chromatographic methods.- Not suitable for impurity profiling. |
| Typical Validation Data | |||
| Linearity (r²) | ≥ 0.999[3] | ≥ 0.998 | N/A |
| Accuracy (% Recovery) | 98.0% to 102.0%[3] | 98.0% to 102.0% | 99.0% to 101.0% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
Final Scientific Recommendation
For a comprehensive quality assessment of This compound , a validated stability-indicating RP-HPLC method is the superior choice .
-
Trustworthiness & Specificity: Its primary advantage lies in its ability to be a stability-indicating method. It can separate the main compound from potential degradation products, process impurities, and related substances, providing a true measure of purity, not just content. This is a critical requirement for materials used in drug synthesis.[5]
-
Versatility: The same method can be used for both the assay and for determining the impurity profile, making it highly efficient for a quality control laboratory.
-
Robustness: HPLC methods are generally very robust and transferable between laboratories.
While GC is an excellent and highly sensitive technique, its requirement for thermal stability and volatility makes it slightly less ideal for a hydrochloride salt, although it remains a viable and powerful alternative, especially for detecting volatile organic impurities.[2]
Titrimetry , while accurate and inexpensive, lacks specificity. It would provide a value for the total acidic content but would fail to distinguish the target analyte from any acidic impurities. It is best used for assaying a well-characterized bulk material where the impurity profile is already established by a more specific method like HPLC.
By selecting the appropriate validated method, researchers and drug developers can ensure the quality of their intermediates, leading to a more reliable and reproducible synthesis of the final API.
References
- 1. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asdlib.org [asdlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative study of different synthesis routes for 2-(chloromethyl)-4-methylpyridine hydrochloride
A Comparative Guide to the Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride for Researchers and Drug Development Professionals
The strategic synthesis of substituted pyridines is a cornerstone of modern pharmaceutical and agrochemical research. Among these, this compound serves as a critical building block, valued for its reactive chloromethyl group that allows for facile derivatization. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance. This guide provides an in-depth comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized in the introduction of the 4-methyl-2-pyridylmethyl moiety. This structural motif is found in a number of active pharmaceutical ingredients (APIs). The choice of synthetic pathway to this intermediate can significantly impact the overall cost, purity, and environmental footprint of the final API. This document will explore and compare three distinct and validated routes for the synthesis of this compound:
-
Direct Free-Radical Chlorination of 2,4-Dimethylpyridine
-
Multi-step Synthesis via a Pyridine N-oxide Intermediate
-
Synthesis from (4-methyl-pyridin-2-yl)-methanol
Each route will be evaluated based on its chemical principles, experimental protocol, and key performance indicators.
Route 1: Direct Free-Radical Chlorination of 2,4-Dimethylpyridine
This approach is the most direct, employing a free-radical chain reaction to chlorinate one of the methyl groups of 2,4-dimethylpyridine. The reaction is typically initiated by UV light or a chemical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).
Mechanistic Considerations
The reaction proceeds via a classic free-radical mechanism involving three stages: initiation, propagation, and termination.[1] A chlorine radical abstracts a hydrogen atom from a methyl group, forming a resonance-stabilized pyridyl-methyl radical.[1] This radical then reacts with a chlorine molecule to yield the chlorinated product and a new chlorine radical, continuing the chain.[1]
A significant challenge with this route is the lack of selectivity.[1][2] The reaction can produce a mixture of mono-, di-, and trichlorinated products on the same methyl group, as well as chlorination on the other methyl group and potentially on the pyridine ring itself.[1][3] The stability of the benzylic-like radical intermediate at the 2-position makes it more susceptible to abstraction than the 4-position, but over-chlorination remains a significant issue.[4][5]
Experimental Protocol: Free-Radical Chlorination of 2-chloro-4-methylpyridine
While starting from 2,4-dimethylpyridine is feasible, a more controlled reaction can be achieved starting from 2-chloro-4-methylpyridine, as the electron-withdrawing nature of the chloro-substituent can influence the reaction. The following protocol is adapted from patent literature.[3]
-
Reaction Setup: A mixture of 2-chloro-4-methylpyridine (100 g, 784.3 mmol) and water (100.0 g) is charged into a reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser.
-
Initiation: The mixture is stirred and heated to 65°C. 2,2'-Azobisisobutyronitrile (AIBN) (1.0 g) is added.
-
Chlorination: After 10 minutes, chlorine gas is bubbled through the mixture at a controlled rate (e.g., 9.6 g/hr), maintaining the temperature between 65-67°C.[3]
-
Work-up and Isolation: After the reaction, the mixture is cooled, and the product is extracted with a suitable organic solvent like ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture.[3]
-
Purification: The resulting mixture of chlorinated products requires careful purification, typically by vacuum distillation, to isolate the desired 2-chloro-4-(chloromethyl)pyridine.[6]
A typical product distribution from such a reaction might be: 19.2% unreacted 2-chloro-4-methylpyridine, 62.5% 2-chloro-4-(monochloromethyl)pyridine, 16.5% 2-chloro-4-(dichloromethyl)pyridine, and 0.4% 2-chloro-4-(trichloromethyl)pyridine.[3] The final hydrochloride salt can be prepared by treating the purified free base with a solution of hydrogen chloride in a suitable solvent.
Diagram of the Free-Radical Chlorination Workflow
Caption: Workflow for Direct Free-Radical Chlorination.
Route 2: Multi-step Synthesis via a Pyridine N-oxide Intermediate
This more elegant, multi-step approach offers significantly improved selectivity and overall yield by proceeding through a pyridine N-oxide intermediate. The N-oxide functionality activates the methyl group at the 2-position for rearrangement and subsequent chlorination under milder conditions.
Mechanistic Considerations
The synthesis begins with the N-oxidation of 2,4-dimethylpyridine, typically using an oxidizing agent like hydrogen peroxide in acetic acid.[7] The resulting 2,4-dimethylpyridine N-oxide can then undergo a Boekelheide-type rearrangement.[8] Treatment with an activating agent like acetic anhydride leads to the formation of a 2-(acetoxymethyl)-4-methylpyridine intermediate. This ester is then hydrolyzed to the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol. Finally, the alcohol is converted to the desired chloromethyl derivative using a chlorinating agent such as thionyl chloride (SOCl₂).[7] This sequence of reactions avoids the harsh conditions and poor selectivity of direct radical chlorination.
Experimental Protocol: One-Pot Synthesis from 2-Methylpyridine
The following is a highly efficient one-pot procedure adapted from patent literature for the synthesis of 2-(chloromethyl)pyridine hydrochloride, which can be adapted for the 4-methyl analogue, demonstrating the principles of this route.[7]
-
N-Oxidation: To a flask containing 2-methylpyridine (0.2 mol) and glacial acetic acid (0.21 mol), add hydrogen peroxide (0.28 mol). Heat the mixture at 70°C for 10-14 hours until the starting material is consumed (monitored by TLC).[7]
-
Acetoxylation: To the same reaction mixture, add glacial acetic acid (0.34 mol) and continue the reaction to form the 2-picolyl acetate intermediate.[7]
-
Hydrolysis: After the acetoxylation is complete, hydrolyze the acetate ester using an aqueous solution of sodium hydroxide (e.g., 25%) to yield 2-pyridinemethanol.[7]
-
Chlorination and Salt Formation: To the resulting alcohol in a suitable solvent (e.g., methanol), add thionyl chloride (0.24 mol). This step both chlorinates the alcohol and forms the hydrochloride salt of the product.[7]
-
Isolation: The final product, 2-(chloromethyl)pyridine hydrochloride, precipitates and can be isolated by filtration. This one-pot process reports a high overall yield of 82%.[7]
Diagram of the Pyridine N-oxide Route Workflow
Caption: Workflow for the Pyridine N-oxide route.
Route 3: Synthesis from (4-methyl-pyridin-2-yl)-methanol
This route isolates the alcohol intermediate, (4-methyl-pyridin-2-yl)-methanol, before proceeding to the final chlorination step. The synthesis of the alcohol itself can be achieved through various methods, including the N-oxide route described above, or by oxidation of 2,4-dimethylpyridine to 4-methylpicolinic acid, followed by esterification and reduction.[9]
Mechanistic Considerations
The key step in this route is the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[10][11] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, with the release of sulfur dioxide and hydrogen chloride.[12] This method is generally high-yielding and avoids the selectivity issues of direct chlorination.
Experimental Protocol: Chlorination of (4-methyl-pyridin-2-yl)-methanol
The following protocol details the chlorination of the pre-formed alcohol intermediate.[13][14]
-
Reaction Setup: A solution of (4-methyl-pyridin-2-yl)-methanol (3.33 mmol) in methylene chloride (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Chlorination: Thionyl chloride (6.66 mmol) is added to the solution, and the mixture is stirred under reflux for 5 minutes.[13][14]
-
Work-up: The reaction solution is cooled to room temperature and concentrated under reduced pressure.
-
Purification: The residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution. The organic layer is separated and purified by silica gel column chromatography (ethyl acetate eluent) to yield 2-(chloromethyl)-4-methylpyridine.[13][14] The reported yield for this step is 72.1%.[13]
-
Salt Formation: The purified product is then dissolved in a suitable solvent and treated with hydrogen chloride to precipitate the hydrochloride salt.
Diagram of the Synthesis from the Alcohol Intermediate
Caption: Workflow for synthesis from the alcohol intermediate.
Comparative Analysis
To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.
| Parameter | Route 1: Direct Free-Radical Chlorination | Route 2: Pyridine N-oxide Intermediate | Route 3: From (4-methyl-pyridin-2-yl)-methanol |
| Starting Material | 2,4-Dimethylpyridine | 2,4-Dimethylpyridine | (4-methyl-pyridin-2-yl)-methanol |
| Number of Steps | 1 (followed by extensive purification) | 1 (one-pot) or multiple steps | 1 (from the alcohol) |
| Key Reagents | Cl₂ or SO₂Cl₂, AIBN or UV light | H₂O₂, Acetic Acid, Acetic Anhydride, SOCl₂ | SOCl₂ |
| Reported Yield | ~62.5% of desired monochlorinated product in a mixture[3] | ~82% (overall, one-pot) | ~72.1% (for the chlorination step)[13] |
| Selectivity | Low to moderate; risk of over-chlorination and ring chlorination[1] | High | High |
| Reaction Conditions | High temperature or UV irradiation | Mild to moderate temperatures | Reflux |
| Byproducts | Mixture of chlorinated isomers, HCl[1] | Water, sulfur dioxide, HCl | Sulfur dioxide, HCl |
| Process Safety | Use of toxic chlorine gas, potential for runaway reactions[1] | Use of peroxides and corrosive reagents | Use of corrosive and toxic thionyl chloride |
| Scalability | Challenging due to selectivity and purification issues | Good, especially with one-pot protocols | Good, assuming efficient synthesis of the alcohol |
Conclusion and Recommendations
The choice of synthesis route for this compound is a critical decision that balances atom economy, selectivity, yield, and process safety.
-
Direct Free-Radical Chlorination (Route 1) is the most direct approach but is severely hampered by its lack of selectivity, leading to a complex mixture of products that requires intensive purification. This route is generally not recommended for the production of high-purity material required for pharmaceutical applications.
-
Synthesis from (4-methyl-pyridin-2-yl)-methanol (Route 3) offers a clean and high-yielding final step. However, the overall efficiency of this route is dependent on the synthesis of the alcohol intermediate.
-
The Pyridine N-oxide Intermediate Route (Route 2) emerges as the most advantageous strategy. It offers high selectivity and can be performed as a highly efficient one-pot synthesis, minimizing the need for isolation of intermediates and thereby reducing solvent waste and processing time.[7][15] The reported overall yield of 82% is significantly higher than that achievable with direct chlorination.
For researchers and drug development professionals, the Pyridine N-oxide route represents the most robust and scalable method for the synthesis of this compound. Its superior control over selectivity ensures a purer product, which is a critical consideration in the synthesis of active pharmaceutical ingredients. While it involves multiple transformations, the ability to perform these in a one-pot fashion makes it an attractive and efficient option for both lab-scale and industrial production.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 8. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 15. Bot Verification [rasayanjournal.co.in]
A Senior Application Scientist's Guide to Benchmarking the Efficiency of 2-(Chloromethyl)-4-methylpyridine Hydrochloride in Alkylation Reactions
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridine-Containing Moieties
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, integral to the framework of numerous FDA-approved drugs.[1][2] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of this moiety onto a lead compound is a common strategy in drug discovery, and reagents that facilitate this transformation are of paramount importance. 2-(Chloromethyl)-4-methylpyridine hydrochloride is one such key intermediate, valued for its ability to introduce the 4-methylpyridine group via alkylation. This guide provides an in-depth analysis of its performance, a framework for its comparison against other alkylating agents, and detailed protocols to ensure experimental integrity. The pyridine ring is a key component in a significant number of anticancer drugs, as well as drugs targeting the central nervous system.[1]
Synthesis and Characterization of this compound
A robust and well-understood synthesis is the foundation of any reliable chemical reagent. The preparation of this compound typically involves the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol, using a chlorinating agent like thionyl chloride.[3]
Synthesis Protocol
A common synthetic route is the reaction of (4-methyl-pyridin-2-yl)-methanol with thionyl chloride in a suitable solvent such as dichloromethane.[3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A mixture of (4-methyl-pyridin-2-yl)-methanol (3.33 mmol), thionyl chloride (6.66 mmol), and methylene chloride (10 mL) is stirred under reflux for 5 minutes.[3]
-
Work-up: The reaction solution is then cooled to room temperature and concentrated under reduced pressure.[3]
-
Purification: The resulting residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution. The organic layer is separated and purified by silica gel column chromatography using ethyl acetate as the eluent to yield the final product.[3] The yield for this method is reported to be around 72.1%.[3]
An alternative approach involves the reaction of 2-methylpyridine with trichloroisocyanuric acid, followed by treatment with dry hydrogen chloride to precipitate the hydrochloride salt, with a reported yield of 64.4%.[4]
Caption: Synthesis workflow for 2-(Chloromethyl)-4-methylpyridine.
Safety and Handling: A Prerequisite for Trustworthy Science
As with any reactive chemical, especially an alkylating agent, stringent safety protocols are non-negotiable. This compound is classified as a substance that can cause serious eye damage, skin irritation, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious clothing, and appropriate gloves.[6][7] Work should be conducted in a well-ventilated area, preferably a fume hood.[5]
-
Handling: Avoid breathing dust and direct contact with skin and eyes. Do not eat, drink, or smoke when handling this material. Keep containers securely sealed when not in use.[5]
-
Spill Management: In case of a spill, immediately clean up using dry procedures to avoid generating dust.[5] For larger spills, alert emergency services and control personal contact by wearing appropriate PPE.[5]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[7][8]
-
Skin Contact: Wash off with soap and plenty of water.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7][8]
-
Benchmarking Alkylation Efficiency: A Comparative Framework
The efficiency of an alkylating agent is determined by several factors, including reaction yield, rate, regioselectivity (e.g., N- vs. O-alkylation), and the mildness of the required reaction conditions.[9][10]
Selection of a Model Substrate and Alternative Alkylating Agents
To ensure a fair comparison, a common, representative substrate should be chosen. A good candidate would be a simple phenol, such as p-cresol, due to its relevance in O-alkylation reactions which are common in drug development.[11][12]
For alternative alkylating agents, it is logical to select compounds that are commonly used for similar transformations and that offer a structural comparison.
| Alkylating Agent | Structure | Rationale for Comparison |
| 2-(Chloromethyl)-4-methylpyridine HCl | Pyridine-based | The subject of our benchmark. The pyridine nitrogen influences reactivity. |
| 4-Methylbenzyl chloride | Benzene-based | A direct structural analog without the pyridine nitrogen. This allows for the assessment of the pyridine ring's electronic effects. |
| Benzyl bromide | Benzene-based | A more reactive analog due to the better leaving group (Br vs. Cl), providing a benchmark for reaction rate. |
| Methyl Iodide | Aliphatic | A simple, highly reactive alkylating agent, representing a baseline for small alkyl group introduction. |
Proposed Experimental Workflow for Comparative Analysis
The following workflow is designed to be a self-validating system, with clear steps for reaction execution, monitoring, and analysis.
Caption: Proposed workflow for benchmarking alkylating agents.
Detailed Experimental Protocol: O-Alkylation of p-Cresol
This protocol is adapted from general procedures for the alkylation of phenols and pyrimidines.[9][11]
-
Reaction Setup: To four separate round-bottom flasks, add p-cresol (3 mmol), potassium carbonate (K₂CO₃, 3 mmol), and 10 mL of acetone.
-
Addition of Alkylating Agent: To each flask, add one of the selected alkylating agents (3 mmol).
-
Reaction Execution: Heat the resulting mixtures to reflux (or a consistent temperature such as 80°C) and stir for 12 hours.
-
Reaction Monitoring: At time points of 1, 2, 4, 8, and 12 hours, withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Quench the aliquot with water and dilute with a suitable solvent (e.g., acetonitrile) for analysis.
-
Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the remaining p-cresol and the formation of the corresponding ether product.[13][14][15] This allows for the determination of reaction kinetics.
-
Work-up: After 12 hours, cool the reaction mixtures to room temperature. Filter the mixtures to remove the potassium carbonate. Remove the solvent from the filtrate under vacuum.
-
Purification and Yield Determination: The residue is then dissolved in a suitable solvent like dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the final product. The purified product should be weighed to determine the final yield and its purity assessed by analytical techniques such as NMR and HPLC.
Data Presentation and Interpretation
The quantitative data gathered from the proposed experiment should be summarized in a clear, tabular format to facilitate objective comparison.
Table 1: Comparative Performance of Alkylating Agents in the O-Alkylation of p-Cresol
| Alkylating Agent | Reaction Time (h) to >95% Conversion | Isolated Yield (%) | Product Purity (%) | Key Observations |
| 2-(Chloromethyl)-4-methylpyridine HCl | Experimental Data | Experimental Data | Experimental Data | Note any side products or difficulties in work-up. |
| 4-Methylbenzyl chloride | Experimental Data | Experimental Data | Experimental Data | Compare rate to pyridine analog. |
| Benzyl bromide | Experimental Data | Experimental Data | Experimental Data | Expected to be the fastest. |
| Methyl Iodide | Experimental Data | Experimental Data | Experimental Data | Baseline for a simple alkyl group. |
Interpreting the Results: The Causality Behind Performance
-
Reactivity: The reactivity of the C-Cl bond in 2-(chloromethyl)-4-methylpyridine is influenced by the electron-withdrawing nature of the pyridine ring. A comparison with 4-methylbenzyl chloride will directly probe this electronic effect. Benzyl bromide is expected to be more reactive due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
-
Yield and Purity: The yield can be affected by the stability of the reagent under the reaction conditions and the potential for side reactions. The hydrochloride form of the pyridine-based reagent may require careful neutralization by the base to liberate the free base before it can effectively alkylate the phenoxide.
-
Practicality: The ease of handling, cost, and safety profile of each reagent are also crucial factors for consideration in a real-world drug development setting.
Conclusion
This compound is a valuable reagent for introducing the 4-methylpyridine moiety into organic molecules. Its efficiency in alkylation reactions is a function of the electronic properties of the pyridine ring and the nature of the leaving group. While it may not be the most reactive alkylating agent available, its utility lies in its ability to deliver a specific, medicinally relevant structural fragment.
This guide provides a comprehensive framework for understanding and evaluating this important reagent. By following the proposed experimental protocols and analytical methods, researchers can generate robust, comparative data to make informed decisions in their synthetic strategies. The emphasis on safety, detailed methodology, and data-driven comparison embodies the principles of scientific integrity and is designed to empower researchers in their pursuit of novel therapeutics.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2470902A - Alkylation of phenols - Google Patents [patents.google.com]
- 12. EP0419045B1 - Method for alkylation of phenols, and catalyst therefor - Google Patents [patents.google.com]
- 13. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
Certificate of Analysis (CoA) for 2-(chloromethyl)-4-methylpyridine hydrochloride
An In-Depth Technical Guide to the : A Comparative Approach
Introduction: Beyond the Numbers on a Page
To the seasoned researcher or drug development professional, a Certificate of Analysis (CoA) is more than a mere declaration of product quality; it is the foundational document upon which the integrity of subsequent research and manufacturing rests. For a reactive intermediate like 2-(chloromethyl)-4-methylpyridine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, the CoA is a critical gatekeeper.[1][2][3] Its data dictates reaction stoichiometry, predicts impurity profiles in the final Active Pharmaceutical Ingredient (API), and ultimately, ensures the safety and efficacy of the drug product.
This guide moves beyond a simple recitation of specifications. As a Senior Application Scientist, my objective is to provide a comparative and mechanistic understanding of the CoA for this compound. We will dissect the key analytical tests, explain the causality behind the chosen methodologies, and compare the significance of different data outcomes. This document is designed to empower you to not just read a CoA, but to interpret it, question it, and leverage its data to de-risk your development pipeline.
Deconstructing the Certificate of Analysis: Critical Quality Attributes
A robust CoA for this compound will typically report on several Critical Quality Attributes (CQAs). Below, we explore the most vital of these, comparing the methodologies and interpreting the potential results.
Table 1: Typical Certificate of Analysis Specifications
| Parameter | Test Method | Typical Specification | Significance & Comparative Insights |
| Appearance | Visual Inspection | White to Off-White Solid | A deviation (e.g., yellow or brown) can indicate degradation or the presence of chromophoric impurities, warranting further investigation. |
| Identification | ¹H NMR, FTIR | Conforms to Structure | Provides unambiguous confirmation of the molecular structure. A comparison with a well-characterized reference standard is essential. |
| Assay (Purity) | HPLC (UV, 260 nm) | ≥ 99.0% | Directly impacts the yield and purity of the downstream product. A lower assay value requires adjusting the input amount for subsequent reactions. |
| Related Substances | HPLC | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% | Impurities can carry through the synthesis or be reactive themselves, leading to unexpected byproducts in the API. Levels must be controlled according to ICH guidelines.[4][5] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | As a hydrochloride salt, the compound is hygroscopic. Excess water can hydrolyze the chloromethyl group, reducing potency and creating impurities. |
| Residual Solvents | Headspace GC-FID | Meets ICH Q3C Limits | Solvents from the manufacturing process are non-functional and potentially toxic. Their levels are strictly regulated.[5][6] |
Experimental Protocols & Mechanistic Insights
Here, we delve into the "how" and "why" of the analytical methods used to generate the CoA data. The protocols provided are designed to be self-validating through the inclusion of system suitability checks and the use of certified reference standards.
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for purity determination of non-volatile organic molecules due to its high resolution and sensitivity. A reverse-phase method using a C18 column is chosen for its versatility in retaining and separating pyridine derivatives from both more polar and less polar impurities. UV detection is ideal as the pyridine ring contains a strong chromophore.
Experimental Protocol:
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving the peak shape of the basic pyridine compound.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 260 nm.
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
-
Sample Preparation:
-
Prepare the sample solution identically to the standard solution.
-
-
Chromatographic Run (Gradient Elution):
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.
-
Inject 10 µL of the sample or standard.
-
Run a linear gradient from 5% B to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.
-
-
Calculation:
-
Assay (%): (Areasample / Areastandard) x (Concstandard / Concsample) x 100
-
Impurities (%): (Areaimpurity / Sum of all peak areas) x 100 (using area percent normalization).
-
Trustworthiness: This protocol's trustworthiness is established by the system suitability criteria. Consistent peak areas and symmetrical peaks confirm the HPLC system is performing correctly, ensuring the data generated is reliable.
Water Content by Karl Fischer Titration
Expertise & Experience: Karl Fischer (KF) titration is highly specific for water and is the method of choice over techniques like Loss on Drying, which would also measure volatile solvents.[7] For an amine hydrochloride, the sample's acidity can interfere with the reaction. Modern pyridine-free KF reagents often contain imidazole as a base, which also acts as a buffer.[7] However, for robust analysis, the use of a neutralizing agent or a specialized solvent may be required to maintain the optimal pH range (5-7) for the reaction.[8][9]
Experimental Protocol:
-
Instrument Setup:
-
Use a coulometric or volumetric Karl Fischer titrator. For expected low water content (≤ 0.5%), a coulometric titrator provides higher accuracy.[7]
-
Fill the titration cell with a suitable KF reagent (e.g., Hydranal-Coulomat AG).
-
-
System Conditioning:
-
Allow the instrument to titrate the residual moisture in the cell until a stable, low drift rate is achieved.
-
-
Titer Determination (for Volumetric Titration):
-
Accurately add a known amount of water (typically via a water standard or sodium tartrate dihydrate) to determine the titer of the KF reagent (mg H₂O / mL reagent).[8]
-
-
Sample Analysis:
-
Accurately weigh approximately 100-200 mg of the sample directly into the titration vessel.
-
Start the titration. The instrument will automatically stop at the endpoint.
-
-
Calculation:
-
The instrument software automatically calculates the water content as a percentage based on the sample weight and the amount of iodine consumed.
-
Trustworthiness: The self-validating nature of this protocol comes from the initial conditioning to a low drift and the periodic determination of the reagent titer. This ensures that the "ruler" (the KF reagent) used to measure the water is accurately calibrated before each set of measurements.
Residual Solvents by Headspace Gas Chromatography (GC)
Expertise & Experience: Static headspace sampling coupled with GC is the preferred method for residual solvent analysis as per ICH Q3C and USP <467>.[6] This technique introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix and ensuring a clean analysis. A flame ionization detector (FID) is used for its excellent sensitivity to a wide range of organic compounds.
Experimental Protocol:
-
System Preparation:
-
Column: G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness. Causality: This phase provides good separation for the wide range of solvents listed in USP <467>.[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: 40 °C hold for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temp: 140 °C; Detector (FID) Temp: 250 °C.
-
-
Headspace Sampler Conditions:
-
Vial Equilibration Temp: 80 °C.
-
Equilibration Time: 15 min.
-
-
Standard Preparation:
-
Prepare a stock solution of relevant solvents (e.g., Toluene, Methanol, Dichloromethane) in a suitable diluent like Dimethyl Sulfoxide (DMSO). Prepare working standards by diluting the stock.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of diluent, cap, and crimp immediately.
-
-
Analysis:
-
Load the standard and sample vials into the headspace autosampler.
-
Run the sequence. Identify and quantify solvents in the sample by comparing retention times and peak areas to the standard.
-
Trustworthiness: Validation of this method involves demonstrating specificity (good resolution between solvents), linearity over the expected concentration range, and accuracy through recovery studies, ensuring reliable quantification of any residual solvents present.
Visualization of Quality Control Workflows
Visualizing the logical flow of analysis and decision-making is key to understanding the role of the CoA in a regulated environment.
Diagram 1: Incoming Material QC Workflow
This diagram illustrates the end-to-end process for qualifying a new batch of this compound.
Caption: Quality control workflow for incoming this compound.
Diagram 2: ICH-Based Impurity Decision Tree
This diagram shows the logical pathway for addressing impurities based on internationally harmonized guidelines.
Caption: Decision tree for impurity management based on ICH Q3A/B thresholds.[4][10][11]
Conclusion: A Tool for Quality by Design
The Certificate of Analysis for this compound is not a static document but a dynamic tool that provides critical insights for the discerning scientist. By understanding the interplay between the specifications, the analytical methodologies, and the potential impact on downstream processes, researchers and developers can make more informed decisions. A thorough evaluation of the CoA, guided by the principles outlined in this guide, is a cornerstone of a Quality by Design (QbD) approach in pharmaceutical development. It enables the selection of high-quality raw materials, the anticipation of potential challenges, and the consistent production of safe and effective medicines.
References
- 1. Pyridine Derivatives Chemicals, Pyridine Derivatives Manufacturers & Suppliers India [cdhfinechemical.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. agilent.com [agilent.com]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. hiranuma.com [hiranuma.com]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Personal protective equipment for handling 2-(Chloromethyl)-4-methylpyridine hydrochloride
A Researcher's Guide to Safely Handling 2-(Chloromethyl)-4-methylpyridine hydrochloride
As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The following guide provides essential, immediate safety and logistical information for handling this compound, a compound that, while valuable, requires meticulous handling. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure your work is both groundbreaking and safe.
Understanding the Risks: A Proactive Approach to Safety
This compound is a reactive chemical intermediate. A thorough understanding of its potential hazards is the first line of defense in preventing laboratory accidents. The primary risks associated with this compound include:
-
Acute Toxicity: The substance is harmful if swallowed.[1]
-
Skin Corrosion/Irritation: It is known to cause skin irritation.[2][3][4]
-
Serious Eye Damage/Irritation: This compound can cause serious eye damage or irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][3][4][5]
A proactive safety culture begins with acknowledging these risks and implementing the necessary controls to mitigate them.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE, with explanations for the necessity of each.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6][7] | Provides a robust barrier against splashes and airborne particles, protecting against serious eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[8] | Protects the skin from direct contact and potential irritation. Always inspect gloves for integrity before use. |
| Body Protection | A fully-buttoned lab coat.[8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.[5] | Protects against the inhalation of dust or aerosols that can cause respiratory tract irritation. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe handling process from receipt of the chemical to its disposal.
Preparation and Engineering Controls
-
Ventilation is Key: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Emergency Equipment Check: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather All Materials: Have all necessary equipment, including a designated waste container, within the fume hood to avoid unnecessary movement and potential for spills.
Handling and Use
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Controlled Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.[3]
-
Maintain Containment: Keep the container of this compound tightly closed when not in use.[3][8]
-
Avoid Incompatibilities: This compound is incompatible with strong oxidizing agents and strong acids.[6] Store and handle it away from these substances.
Post-Handling and Decontamination
-
Thorough Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
-
Launder Contaminated Clothing: Any clothing that becomes contaminated should be laundered separately from other items.[3]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spill Response: For small spills, and if you are trained to do so, absorb the material with an inert, dry substance and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[3]
-
Licensed Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company in accordance with all local, state, and federal regulations.[5][7] Do not dispose of this chemical down the drain.[5]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.pt [fishersci.pt]
- 5. capotchem.com [capotchem.com]
- 6. nj.gov [nj.gov]
- 7. echemi.com [echemi.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
